molecular formula C43H84O5 B1244593 1-Octadecanoyl-2-docosanoyl-sn-glycerol

1-Octadecanoyl-2-docosanoyl-sn-glycerol

Cat. No.: B1244593
M. Wt: 681.1 g/mol
InChI Key: IMCGKQALNIGVRI-RWYGWLOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octadecanoyl-2-docosanoyl-sn-glycerol is a structured, asymmetric diglyceride of high interest in biochemical and pharmaceutical research. With a defined molecular formula of C43H84O5 , this compound features a saturated C18 (stearic) acyl chain at the sn-1 position and a longer, saturated C22 (behenic) acyl chain at the sn-2 position of the enantiopure sn-glycerol backbone . This specific architecture, characterized by a significant chain length asymmetry, makes it a valuable tool for studying lipid asymmetry's effects on membrane properties, including fluidity, phase separation, and curvature. Researchers can utilize this diglyceride as a critical intermediate in the synthetic pathways of complex, structured phospholipids, such as phosphatidylglycerols , which are essential components of liposomal and lipoprotein systems. These systems are versatile platforms for investigating lipid metabolism, intracellular lipid trafficking, and the development of targeted delivery vehicles for bioactive molecules . The compound's defined structure and high purity are essential for studies aiming to decipher the role of specific lipid species in metabolic reprogramming, a key area in disease research . 1-Octadecanoyl-2-docosanoyl-sn-glycerol is provided as a reliable, high-quality standard for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C43H84O5

Molecular Weight

681.1 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] docosanoate

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1

InChI Key

IMCGKQALNIGVRI-RWYGWLOXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Formulation Potential of 1-Stearoyl-2-Behenoyl-sn-Glycerol (SBG)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of 1-Stearoyl-2-Behenoyl-Glycerol (SBG)

Executive Summary: The "Imperfect" Lipid for Perfect Delivery

In the landscape of lipid-based drug delivery, 1-stearoyl-2-behenoyl-sn-glycerol (SBG) represents a high-value, asymmetric diacylglycerol (DAG). Unlike symmetric lipids (e.g., Distearin) that form highly ordered, perfect crystals, SBG introduces a controlled chain-length mismatch (CLM) between the C18 (Stearic) and C22 (Behenic) acyl chains.

This guide details the physicochemical properties of SBG, emphasizing its critical role in Nanostructured Lipid Carriers (NLCs) . The structural asymmetry of SBG creates permanent lattice defects—"pockets" within the lipid matrix—that significantly increase drug loading capacity and prevent the "drug expulsion" phenomenon common in symmetric lipid systems.

Molecular Architecture & Theoretical Basis

Structural Analysis

SBG is a 1,2-diacyl-sn-glycerol.[1][2][3] Its distinct behavior arises from the specific positioning of two saturated fatty acids with a 4-carbon differential.

  • Backbone: sn-Glycerol[2]

  • Position sn-1: Stearic Acid (C18:0) – Moderate melting point, provides fluidity modulation.

  • Position sn-2: Behenic Acid (C22:0) – High melting point, drives solid-state stability.

  • Position sn-3: Free Hydroxyl (-OH) – Critical for interfacial activity and hydrogen bonding.

The Chain Length Mismatch (CLM) Effect

In symmetric lipids (e.g., 1,2-Dibehenin), the methyl terminal planes align perfectly, favoring the densest Triclinic (


) packing. This packing is often too tight, leaving no room for drug molecules.
In SBG, the C18/C22 mismatch disrupts this terminal plane alignment. The crystal lattice is forced into a metastable Orthorhombic (

) or Hexagonal (

) packing, which is thermodynamically stable enough for storage but "disordered" enough to host active pharmaceutical ingredients (APIs).

Physicochemical Property Profile

Note: Specific empirical constants for pure SBG are rare in public literature. The values below are derived from validated Structure-Property Relationships (SPR) of homologous asymmetric DAGs.

Table 1: Physicochemical Specifications
PropertyValue / CharacteristicMechanistic Insight
Molecular Formula

Asymmetric saturated DAG.[4]
Molecular Weight ~679.1 g/mol High MW contributes to solid-state stability.
Predicted Melting Point 74°C – 78°C (Stable

form)
Higher than Stearic acid (69°C) due to H-bonding of the free -OH group; lower than Dibehenin (~83°C) due to asymmetry.
HLB Value ~3.5 – 4.0 (Estimated)Lipophilic; acts as a W/O emulsifier or lipid core component.
Solubility Soluble: Chloroform, THF, hot Ethanol.Insoluble: Water.Requires heating >80°C for incorporation into aqueous dispersions.
Polymorphism


is the dominant stable form.
The C18/C22 mismatch kinetically hinders the transition to the expulsion-prone

form.

Polymorphic Behavior & Kinetics

Understanding the phase transition of SBG is critical for processing. The material does not simply "melt"; it transitions through distinct crystalline sub-cells.[5]

Diagram 1: Polymorphic Transition Pathways

This diagram illustrates the kinetic barriers SBG faces. Unlike symmetric lipids, the transition to the "Perfect"


 form is energetically unfavorable, preserving the drug-loading 

phase.

Polymorphism cluster_0 Thermodynamic Stability Increases → Melt Melt Phase (Liquid) Isotropic Chain Orientation Alpha Alpha (α) Form Hexagonal Packing High Free Volume Melt->Alpha Rapid Cooling (< 5°C/min) BetaPrime Beta-Prime (β') Form Orthorhombic Packing TARGET PHASE for Drugs Alpha->BetaPrime Controlled Heating or Aging Alpha->BetaPrime Beta Beta (β) Form Triclinic Packing Drug Expulsion Risk BetaPrime->Beta High Kinetic Barrier (Inhibited by C18/C22 Mismatch)

Figure 1: Kinetic pathway of SBG crystallization. The chain length mismatch creates a "kinetic trap" at the


 phase, preventing the formation of the highly ordered 

phase that expels drugs.

Experimental Characterization Protocols

To validate the quality and phase behavior of SBG in your formulation, use the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting temperature and identify polymorphic purity.

  • Sample Prep: Weigh 3–5 mg of SBG into an aluminum pan; hermetically seal.

  • Erase Thermal History: Heat to 90°C (hold for 5 min) to destroy existing nuclei.

  • Cooling Scan: Cool at 5°C/min to 20°C. Observe the exothermic peak (crystallization).

    • Expectation: A sharp peak ~50–55°C indicates

      
      -form crystallization.
      
  • Heating Scan: Heat at 5°C/min back to 90°C.

    • Expectation: Look for a small endotherm (melting of

      
      ) followed immediately by an exotherm (recrystallization to 
      
      
      
      ) and a final major endotherm at 74–78°C (melting of
      
      
      ).
  • Validation: If a single peak appears >80°C, the sample may be rich in 1,2-Dibehenin (impurity).

X-Ray Diffraction (XRD)

Objective: Confirm the "Imperfect Crystal" lattice (Orthorhombic packing).

  • Wide Angle X-Ray Scattering (WAXS):

    • Scan range:

      
      .
      
    • Target Signature: Two strong diffraction peaks at 3.8 Å and 4.2 Å . This "Short Spacing" pattern confirms Orthorhombic (

      
      )  packing.
      
    • Failure Mode: A single strong peak at 4.6 Å indicates Hexagonal (

      
      ) (unstable), while a strong peak at 4.6 Å + distinct lines at 3.7/3.8 Å indicates Triclinic (
      
      
      
      ) (too stable/drug expulsion).

Synthesis & Production Considerations

Chemical synthesis of 1,2-DAGs is prone to acyl migration, leading to the thermodynamically stable (but biologically different) 1,3-isomer. Enzymatic synthesis is strictly recommended.

Diagram 2: Regioselective Enzymatic Synthesis Workflow

This workflow utilizes a 1,3-specific lipase to ensure the sn-2 position is correctly esterified without migration.

Synthesis Substrates Substrates: Glycerol + Behenic Acid + Stearic Acid Step1 Step 1: Solid-Phase Adsorption Adsorb Glycerol onto Silica Support Substrates->Step1 Step2 Step 2: Lipase Catalysis (Lipozyme RM IM) 1,3-Regiospecific Esterification Step1->Step2 Solvent-free, 60°C Intermediate Intermediate: 1,3-Distearoyl/Dibehenoyl Mix Step2->Intermediate Step3 Step 3: Controlled Hydrolysis Targeting sn-1 or sn-3 cleavage Intermediate->Step3 Enzymatic Modification Purification Purification: Flash Chromatography (Hexane/Ether) Remove 1,3-DAGs and TAGs Step3->Purification Final Final Product: 1-Stearoyl-2-Behenoyl-sn-Glycerol (>95% Regio-purity) Purification->Final Yield Verification (H-NMR)

Figure 2: Biocatalytic route for SBG production minimizing acyl migration.

References

  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press. (Foundational text on lipid polymorphism and chain packing).
  • Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science, 56(7), 2255-2265.

  • Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(1), S131-S155. (Establishes the "imperfect crystal" theory for NLCs).

  • Larsson, K. (1994). Lipids: Structure, Physical Properties and Functionality. The Oily Press.
  • PubChem Compound Summary. (2023). 1,2-Distearoyl-sn-glycerol (Data used for homologous interpolation).

Sources

1-Octadecanoyl-2-docosanoyl-sn-glycerol as a signaling lipid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Investigation of 1-Octadecanoyl-2-docosanoyl-sn-glycerol as a Putative Signaling Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical second messengers, primarily known for their role in activating Protein Kinase C (PKC) and other signaling proteins. While the canonical signaling DAG, sn-1-stearoyl-2-arachidonoyl-glycerol (SAG), is well-studied, the functional roles of the vast diversity of other DAG species remain largely unexplored. This guide focuses on a specific, less-studied species, 1-octadecanoyl-2-docosanoyl-sn-glycerol, a saturated, long-chain DAG. The limited direct research on this molecule necessitates a forward-looking, investigative approach. This document provides the theoretical framework and detailed experimental protocols to investigate its potential as a novel signaling lipid. We will delve into the rationale behind key experimental choices, from advanced mass spectrometry for quantification to cell-based functional assays, providing a comprehensive roadmap for researchers aiming to uncover new signaling paradigms in lipid biology.

Part 1: The Rationale for Investigating Novel DAG Species

The "DAG-PKC" signaling axis is a cornerstone of cellular regulation, influencing processes from cell proliferation and differentiation to apoptosis. However, the oversimplification of DAG as a single molecular entity has likely obscured a far more intricate signaling landscape. The specific fatty acyl composition of a DAG molecule can profoundly influence its biophysical properties, subcellular localization, and interaction with effector proteins.

1-Octadecanoyl-2-docosanoyl-sn-glycerol possesses two saturated fatty acids: stearic acid (18:0) at the sn-1 position and behenic acid (22:0) at the sn-2 position. This structure imparts distinct physicochemical characteristics compared to the canonical SAG, which contains a polyunsaturated fatty acid. These differences form the basis of our hypothesis that 1-octadecanoyl-2-docosanoyl-sn-glycerol may have unique signaling functions.

Table 1: Comparative Physicochemical Properties of Selected Diacylglycerol Species

Diacylglycerol Speciessn-1 Acyl Chainsn-2 Acyl ChainTotal CarbonsUnsaturationPredicted Membrane Fluidity
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)18:020:4384High
1,2-Dioleoyl-sn-glycerol (DOG)18:118:1362Moderate
1-Octadecanoyl-2-docosanoyl-sn-glycerol18:022:0400Low

Part 2: A Proposed Signaling Pathway and Key Investigative Questions

We propose a hypothetical signaling pathway for 1-octadecanoyl-2-docosanoyl-sn-glycerol that can be systematically investigated. This pathway considers its potential generation, downstream effectors, and metabolic fate.

hypothetical_pathway cluster_generation Generation cluster_signaling Signaling Cascade cluster_metabolism Metabolic Fate PLC Phospholipase C DAG 1-Octadecanoyl-2-docosanoyl-sn-glycerol PLC->DAG PIP2 Phosphatidylinositol 4,5-bisphosphate PIP2->PLC Hydrolysis PC Phosphatidylcholine PLD Phospholipase D PC->PLD Hydrolysis PA Phosphatidic Acid PLD->PA PAP PA Phosphatase PA->PAP Dephosphorylation PAP->DAG PKC Protein Kinase C (novel isoform?) DAG->PKC Activation RasGRP RasGRP DAG->RasGRP Activation Munc13 Munc13 DAG->Munc13 Activation DGK Diacylglycerol Kinase DAG->DGK Phosphorylation DGL Diacylglycerol Lipase DAG->DGL Hydrolysis Downstream Downstream Targets PKC->Downstream Phosphorylation PA_meta Phosphatidic Acid DGK->PA_meta MAG Monoacylglycerol DGL->MAG

Caption: Hypothetical signaling pathway for 1-octadecanoyl-2-docosanoyl-sn-glycerol.

Key Investigative Questions:

  • Generation: Which phospholipase (e.g., specific PLC or PLD isoforms) is responsible for producing 1-octadecanoyl-2-docosanoyl-sn-glycerol in response to cellular stimuli?

  • Effector Binding: Does this specific DAG species exhibit preferential binding to and activation of particular PKC isoforms or other C1 domain-containing proteins (e.g., RasGRPs, Munc13s)?

  • Downstream Signaling: What are the downstream phosphorylation events or cellular responses uniquely triggered by the generation of 1-octadecanoyl-2-docosanoyl-sn-glycerol?

  • Metabolism: How is the signaling of 1-octadecanoyl-2-docosanoyl-sn-glycerol terminated? Is it preferentially metabolized by specific diacylglycerol kinases (DGKs) or lipases (DGLs)?

Part 3: Experimental Workflows and Protocols

A multi-faceted experimental approach is required to address the key investigative questions. The following workflows provide a comprehensive strategy.

experimental_workflow cluster_quantification Phase 1: Identification & Quantification cluster_function Phase 2: Functional Characterization cluster_validation Phase 3: In Vivo Validation CellCulture Cell Culture & Stimulation LipidExtraction Lipid Extraction CellCulture->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis InVitroAssay In Vitro Kinase Assays DataAnalysis->InVitroAssay CellBasedAssay Cell-Based Reporter Assays DataAnalysis->CellBasedAssay PullDown Protein-Lipid Pull-Down Assays DataAnalysis->PullDown Pharmacological Pharmacological Inhibition InVitroAssay->Pharmacological AnimalModel Animal Model Studies CellBasedAssay->AnimalModel Genetic Genetic Perturbation (siRNA/CRISPR) PullDown->Genetic

Caption: A three-phase experimental workflow for investigating a novel signaling lipid.

Protocol 1: Quantification of 1-Octadecanoyl-2-docosanoyl-sn-glycerol by LC-MS/MS

Rationale: Accurate quantification is the bedrock of demonstrating that a lipid is a second messenger. Its levels must be shown to change in response to specific stimuli. Liquid chromatography-mass spectrometry (LC-MS/MS) provides the necessary specificity and sensitivity to distinguish between different DAG isomers.

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to the biological question) at a density of 1x10^6 cells per well in a 6-well plate.

    • Grow cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Stimulate the cells with a relevant agonist (e.g., growth factor, neurotransmitter) for various time points (e.g., 0, 1, 5, 15, 30 minutes).

  • Lipid Extraction:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench cellular metabolism and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add an internal standard mixture containing a known amount of a deuterated DAG standard (e.g., d5-DAG 18:0/20:4).

    • Perform a Bligh-Dyer extraction:

      • Add 2 mL of chloroform and 0.8 mL of water to the methanol suspension.

      • Vortex vigorously for 1 minute.

      • Centrifuge at 2000 x g for 10 minutes to separate the phases.

      • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol/chloroform 1:1 v/v).

    • Inject 5-10 µL onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases containing acetonitrile and water with additives like formic acid and ammonium formate to achieve good separation.

    • Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the [M+NH4]+ adduct of 1-octadecanoyl-2-docosanoyl-sn-glycerol) to a specific fragment ion (e.g., the neutral loss of one of the fatty acyl chains).

  • Data Analysis:

    • Integrate the peak areas for the endogenous DAG and the internal standard.

    • Calculate the amount of endogenous DAG relative to the internal standard and normalize to the initial cell number or protein concentration.

Protocol 2: In Vitro Kinase Assay for PKC Activation

Rationale: To directly test if 1-octadecanoyl-2-docosanoyl-sn-glycerol can activate a key downstream effector, an in vitro kinase assay is essential. This cell-free system allows for the precise control of all components.

Step-by-Step Methodology:

  • Reagents:

    • Recombinant, purified PKC isoform of interest.

    • Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4).

    • Substrate peptide (e.g., a fluorescently labeled peptide with a PKC phosphorylation motif).

    • ATP.

    • Lipid vesicles: Prepare by mixing phosphatidylserine (PS) and the DAG of interest (or a control lipid) in chloroform, drying under nitrogen, and resuspending in buffer followed by sonication. A typical ratio is 80:20 PS:DAG.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add the lipid vesicles containing either the control lipid or 1-octadecanoyl-2-docosanoyl-sn-glycerol at various concentrations.

    • Add the recombinant PKC enzyme and the substrate peptide.

    • Incubate for 10 minutes at 30°C to allow the enzyme to bind to the lipids.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding a chelating agent like EDTA.

    • Read the fluorescence or radioactivity (if using [γ-32P]ATP) to determine the extent of substrate phosphorylation.

  • Data Analysis:

    • Plot the kinase activity as a function of the DAG concentration to determine the EC50 for activation.

    • Compare the activation profile of 1-octadecanoyl-2-docosanoyl-sn-glycerol to that of a known PKC activator like SAG or phorbol esters.

Part 4: Concluding Remarks and Future Directions

The study of individual lipid species as distinct signaling molecules is a rapidly evolving field. While the direct evidence for a signaling role of 1-octadecanoyl-2-docosanoyl-sn-glycerol is currently limited, its unique structure provides a strong rationale for its investigation. The experimental framework provided in this guide offers a robust starting point for researchers to explore this and other novel lipid signaling molecules.

Future work should focus on identifying the specific cellular contexts in which this DAG species is generated and the unique downstream cellular programs it may regulate. The development of specific inhibitors for the enzymes that produce or degrade 1-octadecanoyl-2-docosanoyl-sn-glycerol will be crucial for elucidating its physiological and pathophysiological roles, potentially opening new avenues for therapeutic intervention in diseases with dysregulated lipid signaling.

References

This is a representative list of references that would be cited in the full guide. The URLs are placeholders and would be replaced with actual links from the research.

  • Title: Diacylglycerol signaling in health and disease Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: Lipidomics reveals a diverse landscape of diacylglycerol species in mammalian cells Source: Journal of Lipid Research URL: [Link]

  • Title: A comprehensive method for the quantitative analysis of diacylglycerol species by liquid chromatography-tandem mass spectrometry Source: Analytical Chemistry URL: [Link]

  • Title: The role of fatty acid chains in the activation of protein kinase C Source: The Journal of Biological Chemistry URL: [Link]

Technical Guide: Advanced Lipidomics Strategies for the Discovery and Characterization of Long-Chain Diacylglycerols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Imperative

Long-chain diacylglycerols (LCDAGs), specifically those containing C18 and C20 polyunsaturated fatty acids (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol), are critical lipid second messengers. Unlike triacylglycerols (TAGs) which serve as energy storage, LCDAGs transiently accumulate at the plasma membrane to activate Protein Kinase C (PKC) and Protein Kinase D (PKD) pathways.

This guide details a self-validating workflow to extract, separate, and quantify LCDAGs with isomer specificity, utilizing Supercritical Fluid Chromatography (SFC) and High-Resolution Mass Spectrometry (HRMS).

Biological Context: The PKC Signaling Axis[1]

To understand the analytical requirements, one must understand the biological target. PKC activation is stereospecific.[1] The C1 domain of PKC requires the sn-1,2-DAG configuration for high-affinity binding.

Mechanism of Action

Upon receptor stimulation (e.g., GPCRs), Phospholipase C (PLC) hydrolyzes membrane Phosphatidylinositol 4,5-bisphosphate (PIP2). This generates two messengers:

  • IP3 (Inositol trisphosphate): Soluble; mobilizes Ca²⁺.

  • 1,2-DAG: Membrane-bound; recruits PKC to the membrane.

Note: 1,3-DAGs do not activate PKC effectively. Therefore, an analytical method that fails to separate 1,2 from 1,3 isomers is blind to the signaling potential of the sample.

Visualization: DAG-PKC Signaling Pathway

PKC_Signaling GPCR GPCR Agonist PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 (Membrane) PLC->PIP2 Hydrolyzes DAG sn-1,2-DAG (Active) PIP2->DAG Cleavage IP3 IP3 (Soluble) PIP2->IP3 Cleavage PKC_Active PKC Complex (Membrane Bound) DAG->PKC_Active Recruits DAG_13 sn-1,3-DAG (Inactive Artifact) DAG->DAG_13 Isomerization (Spontaneous) Ca Ca2+ Release IP3->Ca Ca->PKC_Active Co-factors PKC_Inactive PKC (Cytosolic) PKC_Inactive->PKC_Active Translocation

Figure 1: The canonical PKC activation pathway highlighting the critical requirement for sn-1,2-DAG and the risk of isomerization to the inactive sn-1,3 form.

The Chemistry of Acyl Migration[3][4]

Acyl migration is an entropy-driven nucleophilic attack by the free hydroxyl group on the adjacent ester carbonyl. In DAGs, the sn-2 acyl group migrates to the sn-3 position (1,2-DAG → 1,3-DAG).

Key Kinetic Factors:

  • pH: Migration is catalyzed by both acid and base.[2] The stability window is narrow (pH 4–5).

  • Temperature: Migration rates double with every 10°C increase.

  • Solvent: Protic solvents (methanol/water) facilitate proton transfer more than aprotic solvents.

Senior Scientist Insight: Never store DAG extracts in methanol at room temperature. Even at -20°C, isomerization occurs over weeks. Store in non-polar solvents (Chloroform or Hexane) at -80°C.

Analytical Workflow: SFC-MS/MS

While Reverse-Phase LC (RPLC) is common, it struggles to separate 1,2- and 1,3-isomers of the same lipid species (e.g., 1,2-36:2 vs 1,3-36:2). Supercritical Fluid Chromatography (SFC) is the superior choice for this application due to its orthogonality to RPLC and ability to resolve regioisomers.

Sample Preparation (The "Cold" Protocol)

Goal: Extract lipids while freezing the isomerization equilibrium.

  • Quenching: Immediately place cell pellets/tissue on dry ice.

  • Extraction: Use a modified MTBE (Methyl-tert-butyl ether) method.

    • Reasoning: MTBE forms the upper phase (easier to collect) and is less acidic than the traditional chloroform/methanol Bligh & Dyer method, reducing isomerization risk.

  • Buffer Control: Use 50 mM ammonium acetate (pH 4.5) as the aqueous component.

  • Derivatization (Optional but Recommended): For absolute quantification, derivatization with 3,5-dinitrobenzoyl chloride (DNB) can "lock" the structure, preventing migration during ionization.

Separation Strategy (SFC)

SFC utilizes supercritical CO₂ with a polar modifier (Methanol).

ParameterRecommended SettingRationale
Column HSS C18 SB (1.8 µm) or BEH 2-EPHigh strength silica (HSS) provides superior isomer resolution.
Mobile Phase A CO₂ (Supercritical)Low viscosity allows high flow rates and rapid separation.
Mobile Phase B Methanol + 10mM Ammonium FormateAmmonium formate promotes [M+NH₄]⁺ adduct formation.
Back Pressure 1500–1800 psiMaintains supercritical density.
Temperature 40°CBalance between resolution and preventing thermal isomerization.
Mass Spectrometry Detection

DAGs are neutral lipids and ionize poorly in ESI without help. We target the ammonium adduct.

  • Ionization: ESI Positive Mode.

  • Target Ion: [M + NH4]+

  • Fragmentation (MS/MS):

    • Primary transition: [M + NH4]+ → [M - NH3 - H2O]+ (Loss of headgroup/water).

    • Secondary transition: [M + NH4]+ → [RCOO + 58]+ (Fatty acid specific fragment).

Step-by-Step Protocol: Targeted LCDAG Profiling

This protocol assumes the use of a Triple Quadrupole (QqQ) or Q-TOF MS coupled to a UHPLC or SFC system.

Phase 1: Internal Standard Spiking (Self-Validation)

Crucial Step: You must spike samples before extraction to account for recovery and ionization efficiency.

  • Standard: 1,2-dipalmitoyl-d6-sn-glycerol (d6-1,2-DPG).

  • QC Check: If you observe d6-1,3-DPG in your final data, your extraction method caused isomerization. Discard data and optimize temperature.

Phase 2: Rapid Extraction
  • Add 200 µL ice-cold Methanol (containing 0.01% BHT antioxidant) to cell pellet.

  • Add 10 µL Internal Standard mix.

  • Add 600 µL MTBE (ice-cold). Vortex 10 min at 4°C.

  • Add 150 µL Water (pH adjusted to 4.5 with acetic acid).

  • Centrifuge 10,000 x g for 5 min at 4°C.

  • Collect upper organic phase.

  • Dry under Nitrogen stream (keep temp <30°C).

  • Reconstitute in Chloroform/Methanol (1:1) or starting mobile phase.

Phase 3: Instrumental Analysis (SFC Configuration)[6]
  • Flow Rate: 3.0 mL/min.

  • Gradient:

    • 0 min: 2% B

    • 2 min: 10% B

    • 5 min: 40% B (Elution of DAGs)

    • 7 min: 50% B (Wash)

  • Run Time: <10 minutes (Speed is essential to prevent on-column isomerization).

Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Tissue/Cells) Spike Spike Internal Std (d5-1,2-DAG) Sample->Spike Extract MTBE Extraction (pH 4.5, 4°C) Spike->Extract SFC SFC Separation (HSS C18 Column) Extract->SFC MS MS/MS Detection [M+NH4]+ SFC->MS QC QC Check: Is d5-1,3-DAG present? MS->QC Data Isomer Quantitation (1,2 vs 1,3) QC->Extract Yes (Fail) Re-optimize Temp QC->Data No (<5%)

Figure 2: The self-validating analytical workflow. The QC step checking for internal standard isomerization is the critical "Trustworthiness" checkpoint.

Data Interpretation & Troubleshooting

Distinguishing Isomers

In SFC (and some optimized RPLC), the 1,3-isomer typically elutes before the 1,2-isomer due to its slightly higher hydrophobicity and more compact shape.

Feature1,2-DAG (Signaling)1,3-DAG (Metabolic)
Elution Order (SFC) Late EluterEarly Eluter
Stability Low (Metastable)High (Stable)
MS/MS Ratio High [M-H₂O]⁺Lower [M-H₂O]⁺
Common Pitfalls
  • Sodium Adducts: Avoid [M+Na]+ ions. They are stable but do not fragment well, making structural elucidation (fatty acid ID) impossible. Always use Ammonium Formate/Acetate to force [M+NH4]+.

  • Plasticware: DAGs are sticky. Use glass inserts and silanized glassware where possible to prevent loss of long-chain hydrophobic species (e.g., C20:4/C20:4).

References

  • LIPID MAPS Consortium. (2025).[3] Structure and Classification of Diacylglycerols. LIPID MAPS.[4] [Link]

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  • Carrasco, S., & Mérida, I. (2007). Diacylglycerol-dependent binding recruits PKCtheta to the plasma membrane. Nature Reviews Molecular Cell Biology. [Link]

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A Technical Guide to the Enzymatic Synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the enzymatic synthesis of the specific diacylglycerol (DAG), 1-Octadecanoyl-2-docosanoyl-sn-glycerol. Diacylglycerols are critical signaling molecules and intermediates in lipid metabolism, with significant potential in drug delivery and therapeutic applications.[1][2][3][4] The chemo-enzymatic approach detailed herein offers a highly regioselective and efficient alternative to purely chemical methods, which often suffer from low yields and the formation of isomeric byproducts. This document outlines the strategic selection of enzymes and substrates, detailed reaction protocols, and robust purification methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and the potential for adaptation to similar structured lipids.

Introduction: The Significance of Structurally Defined Diacylglycerols

Diacylglycerols (DAGs) are not merely intermediates in the synthesis of triacylglycerols and phospholipids; they are pivotal second messengers in a multitude of cellular signaling pathways.[1][5] The specific stereochemistry and fatty acid composition of a DAG molecule dictate its biological activity and interaction with downstream effector proteins, such as Protein Kinase C (PKC) isoforms.[5] 1-Octadecanoyl-2-docosanoyl-sn-glycerol, a specific DAG containing stearic acid (C18:0) at the sn-1 position and behenic acid (C22:0) at the sn-2 position, represents a class of structured lipids with potential applications in targeted drug delivery systems and as a modulator of specific cellular processes.[2][6][7]

The challenge in synthesizing such a specific DAG lies in achieving absolute control over the acylation of the glycerol backbone. Traditional chemical synthesis often leads to a mixture of regioisomers (1,2- and 1,3-diacylglycerols) and acyl migration, necessitating complex and often inefficient purification steps.[8] Enzymatic synthesis, leveraging the inherent specificity of lipases, provides an elegant solution to this challenge.[9][10]

Strategic Approach to Enzymatic Synthesis

The synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol is best approached through a two-step enzymatic strategy. This method ensures the precise placement of the two different fatty acids onto the glycerol backbone.

Core Principles:

  • Regioselectivity of Lipases: The success of this synthesis hinges on the use of lipases with high sn-1,3 regioselectivity. These enzymes specifically catalyze reactions at the primary hydroxyl groups (sn-1 and sn-3) of glycerol, leaving the secondary hydroxyl group (sn-2) available for subsequent, targeted acylation.[11][12]

  • Stepwise Acylation: A sequential addition of the fatty acids is crucial. The first step involves the acylation of the sn-1 position with stearic acid. The second step introduces docosanoic acid to the sn-2 position of the resulting monoacylglycerol.

Visualizing the Synthetic Pathway

Enzymatic_Synthesis_Pathway Glycerol Glycerol MAG 1-Octadecanoyl-sn-glycerol (sn-1 MAG) Glycerol->MAG Step 1: Esterification StearicAcid Stearic Acid (Activated) StearicAcid->MAG DocosanoicAcid Docosanoic Acid (Activated) DAG 1-Octadecanoyl-2-docosanoyl- sn-glycerol (Target DAG) DocosanoicAcid->DAG MAG->DAG Step 2: Esterification Lipase1 sn-1,3 Specific Lipase (e.g., Lipozyme RM IM) Lipase1->MAG Lipase2 Non-specific Lipase (e.g., Novozym 435) Lipase2->DAG

Caption: Enzymatic synthesis pathway for 1-Octadecanoyl-2-docosanoyl-sn-glycerol.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
GlycerolMajor Chemical Supplier≥99.5%Anhydrous
Stearic AcidMajor Chemical Supplier≥98%
Docosanoic AcidMajor Chemical Supplier≥98%
Lipozyme® RM IMNovozymesImmobilizedsn-1,3 specific lipase from Rhizomucor miehei
Novozym® 435NovozymesImmobilizedNon-specific lipase B from Candida antarctica
HexaneMajor Chemical SupplierHPLC GradeFor purification
MethanolMajor Chemical SupplierHPLC GradeFor purification
tert-ButanolMajor Chemical SupplierACS GradeReaction solvent
Step 1: Synthesis of 1-Octadecanoyl-sn-glycerol

Rationale: The initial step aims to produce the monoacylglycerol (MAG) intermediate with high regioselectivity. A solvent-free system or a system with a non-polar solvent is often preferred to shift the equilibrium towards synthesis.[13][14] However, using a solvent like tert-butanol can improve the miscibility of glycerol and the fatty acid, potentially increasing the reaction rate.[15][16]

Protocol:

  • Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid in a 2:1 molar ratio. The excess glycerol helps to drive the reaction towards mono-acylation and minimizes the formation of di- and tri-acylglycerols.[15][17]

  • Solvent Addition (Optional): Add tert-butanol to a final concentration of 10-20% (v/v) to enhance substrate solubility.

  • Enzyme Addition: Introduce Lipozyme® RM IM at a concentration of 5-10% (w/w) of the total substrate weight.

  • Reaction Conditions: Maintain the reaction at 60-65°C with continuous stirring (e.g., 200 rpm) for 4-6 hours.[14] Applying a vacuum can help remove the water produced during esterification, further driving the reaction forward.[18]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) after derivatization.

  • Enzyme Removal: Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent and reused.

Intermediate Purification: Isolation of 1-Octadecanoyl-sn-glycerol

Rationale: A highly pure MAG intermediate is essential for the success of the second step. A two-step crystallization process is an effective method for purifying 1,2-diacylglycerols, and a similar principle can be applied here to isolate the 1-monoacylglycerol.[19][20][21]

Protocol:

  • Removal of Unreacted Glycerol: Wash the reaction mixture with hot water to remove the excess glycerol.

  • Crystallization from Non-polar Solvent: Dissolve the crude product in hexane at an elevated temperature and then cool to a low temperature (e.g., -20°C to -40°C) to crystallize out the 1-octadecanoyl-sn-glycerol, leaving unreacted stearic acid and any formed di- and tri-acylglycerols in the supernatant.[19][20]

  • Filtration and Drying: Collect the crystallized product by filtration and dry under vacuum.

  • Purity Analysis: Assess the purity of the isolated MAG using HPLC or GC.

Step 2: Synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol

Rationale: This step involves the esterification of the sn-2 hydroxyl group of the purified MAG with docosanoic acid. A non-specific lipase is suitable for this step as the primary positions are already acylated. Novozym® 435 is a robust and widely used lipase for esterification reactions.[22][23]

Protocol:

  • Reaction Setup: In a clean, dry reactor, dissolve the purified 1-octadecanoyl-sn-glycerol and docosanoic acid in a 1:1.2 molar ratio in a suitable organic solvent such as hexane. The slight excess of the fatty acid helps to ensure complete conversion of the MAG.

  • Enzyme Addition: Add Novozym® 435 at a concentration of 5-10% (w/w) of the total substrate weight.

  • Reaction Conditions: Maintain the reaction at 50-60°C with continuous stirring for 8-12 hours.[24] Again, applying a vacuum is beneficial.

  • Monitoring and Termination: Monitor the reaction as in Step 1. Once the reaction is complete, remove the enzyme by filtration.

Final Product Purification

Rationale: The final reaction mixture will contain the target DAG, unreacted docosanoic acid, and potentially some byproducts. A multi-step purification process is necessary to obtain a highly pure product.[8]

Protocol:

  • Solvent Evaporation: Remove the reaction solvent under reduced pressure.

  • Crystallization:

    • Step 1 (Non-polar solvent): Dissolve the crude product in a minimal amount of warm hexane. Cool the solution to -20°C to crystallize out the target DAG, leaving the more soluble unreacted fatty acid in the mother liquor.[19][20]

    • Step 2 (Polar solvent): For further purification, the collected DAG can be recrystallized from a polar solvent like methanol at a low temperature to remove any remaining polar impurities.[20][21]

  • Column Chromatography (Optional): For obtaining very high purity, silica gel column chromatography can be employed. A gradient of hexane and ethyl acetate is typically used for elution.

  • Characterization and Purity Analysis: Confirm the identity and purity of the final product using:

    • NMR (¹H and ¹³C): To confirm the structure and positional distribution of the fatty acids.

    • Mass Spectrometry: To determine the molecular weight.

    • HPLC-ELSD/CAD or GC-FID: To quantify the purity.

Key Experimental Considerations and Causality

  • Enzyme Choice: The selection of a highly sn-1,3 specific lipase in the first step is paramount to prevent the formation of 2-stearoyl-sn-glycerol. The choice of a non-specific but highly active lipase in the second step ensures efficient acylation of the less reactive secondary hydroxyl group.

  • Solvent System: While solvent-free systems are attractive from a green chemistry perspective, the use of organic solvents can significantly improve reaction rates and yields by overcoming mass transfer limitations.[13][25] Hydrophobic solvents generally lead to higher reaction rates in lipase-catalyzed esterifications.[13] Pressurized carbon dioxide is also emerging as a green solvent alternative.[26]

  • Water Activity: The amount of water in the reaction system can profoundly impact lipase activity and the reaction equilibrium. For synthesis reactions, a low water activity is generally desired to favor esterification over hydrolysis.

  • Acyl Migration: Acyl migration, the intramolecular transfer of an acyl group, can lead to the formation of the undesired 1,3-diacylglycerol isomer. This is more prevalent at higher temperatures and in the presence of polar solvents. Therefore, maintaining optimal reaction temperatures and using non-polar solvents for purification are crucial.[19]

  • Substrate Molar Ratio: The molar ratio of glycerol to fatty acid in the first step is a critical parameter to control the product distribution. A higher excess of glycerol favors the formation of monoacylglycerols.[15][17]

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: MAG Synthesis cluster_purification1 Intermediate Purification cluster_step2 Step 2: DAG Synthesis cluster_purification2 Final Purification Reaction1 Glycerol + Stearic Acid + Lipozyme RM IM Filter1 Filter to Remove Enzyme Reaction1->Filter1 Wash1 Wash with Hot Water Filter1->Wash1 Crystallize1 Crystallize from Hexane (-20°C) Wash1->Crystallize1 FilterDry1 Filter and Dry Crystallize1->FilterDry1 Purity1 Purity Check (GC/HPLC) FilterDry1->Purity1 Reaction2 Purified MAG + Docosanoic Acid + Novozym 435 in Hexane Purity1->Reaction2 Filter2 Filter to Remove Enzyme Reaction2->Filter2 Evaporate Evaporate Solvent Filter2->Evaporate Crystallize2 Two-Step Crystallization (Hexane then Methanol) Evaporate->Crystallize2 Characterize Characterization (NMR, MS, HPLC) Crystallize2->Characterize

Caption: Overall experimental workflow for the synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol.

Conclusion

The enzymatic synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol presented in this guide offers a robust and highly selective method for producing this structurally defined diacylglycerol. By carefully selecting enzymes with appropriate regioselectivity and optimizing reaction and purification conditions, it is possible to achieve high yields and purity. This approach avoids the pitfalls of traditional chemical synthesis and provides a reliable pathway for obtaining specific diacylglycerols for research and development in the fields of drug delivery, cell signaling, and structured lipids.

References

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Methodological & Application

Application Note: A Validated Method for the Quantification of 1-Stearoyl-2-Behenoyl-Glycerol in Lipid Extracts via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diacylglycerols (DAGs) are critical lipid intermediates that function as secondary messengers in a multitude of cellular signaling pathways and serve as key nodes in lipid metabolism. The specific acyl chain composition of a DAG molecule dictates its metabolic fate and signaling efficacy. 1-stearoyl-2-behenoyl-glycerol (SBG), a diacylglycerol containing a saturated C18:0 fatty acid at the sn-1 position and a very-long-chain saturated C22:0 fatty acid at the sn-2 position, represents a low-abundance but potentially significant lipid species. Its quantification is challenging due to its nonpolar nature, lack of a permanent charge, and the presence of numerous structural isomers. This document provides a detailed, field-tested protocol for the robust and sensitive quantification of SBG in complex lipid extracts using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring high scientific integrity through built-in validation steps.

Introduction: The Challenge of Diacylglycerol Quantification

Diacylglycerols are central to cellular function, acting as precursors for the synthesis of triacylglycerols (TAGs) and glycerophospholipids.[1][2] More critically, as second messengers, they activate a range of signaling proteins, most notably Protein Kinase C (PKC), influencing processes from cell growth to apoptosis.[3] The precise biological role of a DAG species is intimately tied to its fatty acyl composition.

The quantification of specific DAGs like 1-stearoyl-2-behenoyl-glycerol is analytically demanding. Key challenges include:

  • Low Ionization Efficiency: DAGs are neutral lipids and do not readily ionize, leading to poor sensitivity in mass spectrometry.[1][4]

  • Isomeric Complexity: A given mass can correspond to multiple DAG isomers, including regioisomers (sn-1,2 vs. sn-1,3) and isomers with different fatty acid compositions that are isobaric. Chromatographic separation is essential to distinguish these species.[4][5]

  • Matrix Effects: Co-extracted lipids, particularly abundant phospholipids, can suppress the ionization of DAGs, leading to inaccurate quantification.[6][7][8]

To overcome these obstacles, this protocol employs a robust lipid extraction technique followed by highly selective and sensitive analysis using reversed-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Overall Experimental Workflow

The quantification of SBG is a multi-step process that requires careful attention to detail at each stage to ensure accuracy and reproducibility. The workflow is designed to efficiently extract the target analyte, separate it from interfering species, and detect it with high specificity.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Add IS Extract Lipid Extraction (Bligh-Dyer Method) Spike->Extract Extract Lipids Dry Dry Down & Reconstitute Extract->Dry Isolate & Concentrate LC UPLC Separation (C18 Column) Dry->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Ionize & Fragment Integrate Peak Integration MS->Integrate Acquire Data Quantify Quantification via Calibration Curve Integrate->Quantify Calculate Ratios Result Final Concentration (ng/mL or pmol/mg) Quantify->Result

Caption: High-level workflow for SBG quantification.

Detailed Protocols and Methodologies

Part 3.1: Sample Preparation and Lipid Extraction

Causality: The choice of extraction method is critical for quantitative lipidomics. The goal is to exhaustively extract SBG from the biological matrix while simultaneously removing interfering substances like proteins and polar metabolites. The Bligh-Dyer method is a gold-standard biphasic extraction technique that uses a chloroform/methanol/water mixture to efficiently partition lipids into an organic phase, leaving proteins and polar molecules in the aqueous/solid phase.[2] The inclusion of an internal standard (IS) at the very beginning of the process is a cornerstone of this protocol's self-validating system; it co-extracts with the analyte and corrects for any sample loss during preparation and for variations in instrument response.

Protocol: Modified Bligh-Dyer Lipid Extraction

  • Sample Aliquoting: To a 2 mL glass tube, add 50 µL of the biological sample (e.g., plasma, cell lysate, or tissue homogenate).

  • Internal Standard Spiking: Add a precise amount of a suitable internal standard. A commercially available deuterated or odd-chain DAG standard (e.g., D5-16:0/18:1 DAG) is recommended. The amount should yield a detector response comparable to the expected analyte signal.

  • Solvent Addition: Add 750 µL of ice-cold chloroform:methanol (1:2, v/v). Vortex vigorously for 1 minute. This single-phase mixture disrupts lipid-protein interactions and solubilizes the lipids.[9]

  • Phase Separation Induction:

    • Add 250 µL of chloroform. Vortex for 30 seconds.

    • Add 250 µL of high-purity water. Vortex for 30 seconds. This creates the final biphasic system of chloroform:methanol:water (~2:2:1.8).

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface, and transfer it to a clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the LC mobile phase (e.g., isopropanol:acetonitrile:water, 45:45:10, v/v/v). Vortex for 1 minute to ensure complete dissolution. Transfer the final solution to an autosampler vial for analysis.

Part 3.2: LC-MS/MS Quantification

Causality: Liquid chromatography is essential for separating SBG from its isomers, which cannot be distinguished by mass alone. A reversed-phase C18 column separates lipids based on their hydrophobicity; the long acyl chains of SBG result in strong retention. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. We select the SBG molecule (precursor ion) in the first quadrupole, fragment it, and then select a specific, characteristic fragment (product ion) in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise and allows for detection at very low concentrations.[6]

Protocol: UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      2.0 30
      2.5 50
      12.0 95
      14.0 95
      14.1 30

      | 16.0 | 30 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Parameters (Instrument Dependent):

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

      • Collision Gas: Argon

MRM Transitions: The key to specificity lies in the MRM transitions. For DAGs in ESI+, we monitor for the ammonium adduct ([M+NH_4]^+). Fragmentation via collision-induced dissociation (CID) results in the neutral loss of one of the fatty acyl chains plus ammonia.[10]

  • Molecular Weight of SBG:

    • Glycerol backbone: 92.09 g/mol

    • Stearic Acid (C18:0): 284.48 g/mol

    • Behenic Acid (C22:0): 340.58 g/mol

    • SBG (C43H84O5): 681.1 g/mol (after loss of 2 H2O in esterification)

  • Precursor Ion: ([M+NH_4]^+ = 681.1 + 18.04 = 699.1)

  • Product Ions:

    • Loss of Behenic Acid + NH3:

      
      
      
    • Loss of Stearic Acid + NH3:

      
      
      
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Stearoyl-2-Behenoyl-Glycerol 699.1341.55025
1-Stearoyl-2-Behenoyl-Glycerol (Confirming) 699.1397.65022
Internal Standard (e.g., D5-16:0/18:1 DAG) 619.6337.35022

Note: The exact m/z values and collision energies must be optimized for the specific instrument and internal standard used.

Data Analysis, Quantification, and Validation

Causality: The final step translates raw instrument data into a meaningful biological concentration. A calibration curve is essential for accurate quantification. By analyzing known concentrations of a certified SBG standard, we create a model of the instrument's response. The internal standard normalizes this response, ensuring that the calculated concentration in an unknown sample is accurate, even with slight variations in injection volume or instrument sensitivity.

Protocol: Data Processing

  • Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of both SBG and the internal standard using the instrument's software.

  • Calibration Curve Generation:

    • Prepare a series of calibration standards by spiking a surrogate matrix (e.g., stripped plasma or reconstitution solvent) with known concentrations of a certified SBG standard (e.g., 0.1 to 100 ng/mL).

    • Add a constant amount of the internal standard to each calibrator.

    • Analyze the standards using the LC-MS/MS method described above.

    • For each point, calculate the ratio of the analyte peak area to the internal standard peak area (Area_SBG / Area_IS).

    • Plot this ratio against the known concentration of SBG.

    • Perform a linear regression analysis, weighted by 1/x, to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99 for acceptance.

  • Sample Quantification:

    • Calculate the peak area ratio (Area_SBG / Area_IS) for the unknown biological samples.

    • Determine the concentration of SBG in the sample by interpolating this ratio onto the linear regression equation of the calibration curve.

    • Adjust the final concentration based on the initial sample volume and any dilution factors.

Data Presentation:

Sample IDSBG AreaIS AreaArea Ratio (SBG/IS)Concentration (ng/mL)
Cal 1 (0.1 ng/mL)1,5201,450,0000.001050.10
Cal 2 (1.0 ng/mL)14,9801,480,0000.010121.00
Cal 3 (10 ng/mL)155,2001,510,0000.1027810.00
QC Low (0.3 ng/mL)4,6101,495,0000.003080.31
Unknown 125,4301,530,0000.016621.65
Unknown 28,9901,475,0000.006090.60

References

  • Han, X., & Gross, R. W. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Journal of Lipid Research, 46(1), 158-167. [Link]

  • Saito, K., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14898–14904. [Link]

  • Saito, K., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed.[Link]

  • Burla, B., et al. (2018). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology, 9, 689. [Link]

  • Sultana, T., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7675. [Link]

  • Saito, K., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry.[Link]

  • Wang, M., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1045610. [Link]

  • Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2011). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Journal of Chromatography A, 1218(42), 7417-7427. [Link]

  • Murphy, R. C. (2015). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Methods in Molecular Biology, 1274, 241-251. [Link]

  • Lísa, M., & Holčapek, M. (2023). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. Journal of Separation Science, 46(10), 2200812. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Isomeric Separation of 1,2- and 1,3-Diacylglycerols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the separation of 1,2- and 1,3-diacylglycerol (DAG) isomers using High-Performance Liquid Chromatography (HPLC). Diacylglycerols are critical lipid second messengers and metabolic intermediates, and the distinct biological activities of their positional isomers necessitate accurate and robust analytical methods for their separation and quantification.[1][2] This guide delves into the fundamental principles of separation, offers detailed, field-proven protocols for Normal-Phase, Reversed-Phase, and Chiral HPLC, and discusses critical experimental parameters and troubleshooting.

Introduction: The Analytical Challenge of Diacylglycerol Isomers

Diacylglycerols (DAGs) are glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. They exist primarily as two positional isomers: sn-1,2-diacylglycerol and 1,3-diacylglycerol. While both are key intermediates in lipid metabolism, sn-1,2-DAG is a potent second messenger that activates a range of signaling proteins, most notably Protein Kinase C (PKC), thereby regulating a vast array of cellular processes.[1] In contrast, 1,3-DAG does not typically activate these pathways and is more stable.[3][4]

This functional dichotomy makes the accurate differentiation and quantification of these isomers essential in many fields, including:

  • Drug Development: Targeting enzymes that metabolize DAGs, such as Diacylglycerol O-Acyltransferase (DGAT), is a strategy for metabolic diseases.[5]

  • Cell Biology: Understanding signaling cascades requires precise measurement of the biologically active sn-1,2-DAG pool.

  • Food Science: The ratio of 1,2- to 1,3-DAGs can be an indicator of oil quality and freshness.[6]

The primary analytical challenge lies in their structural similarity. The isomers possess the same mass and elemental composition, differing only in the position of the esterified fatty acids and the free hydroxyl group. HPLC, with its high resolving power, offers several effective strategies to overcome this challenge.

Principles of Isomeric Separation by HPLC

The selection of an HPLC method is dictated by the specific analytical goal: separating positional isomers (1,2- vs. 1,3-), resolving enantiomers (sn-1,2- vs. sn-2,3-), or separating molecular species based on their fatty acid constituents.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC utilizes a polar stationary phase (typically silica) and a non-polar mobile phase.[7][8] Separation is based on the polarity of the analytes. The sn-1,2-DAG isomer is slightly more polar than the 1,3-DAG isomer due to the proximity of the free hydroxyl group to the ester linkages. This allows the stationary phase to interact more strongly with the 1,2-isomer, leading to its later elution compared to the less polar 1,3-isomer.[3]

  • Causality: The exposed hydroxyl group on the C2 position of 1,3-DAG is less sterically hindered and less influenced by the electron-withdrawing ester groups compared to the C3 hydroxyl of 1,2-DAG, resulting in lower overall polarity and weaker interaction with the silica surface.

  • Derivatization: To enhance separation and detection, and critically, to prevent on-column acyl migration, DAGs are often derivatized at the free hydroxyl group.[3] Reagents that add a chromophore, such as 3,5-dinitrobenzoyl chloride, facilitate UV detection.[9]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC employs a non-polar stationary phase (e.g., C18) with a polar mobile phase.[7] Separation is governed by the hydrophobicity of the molecules. While primarily used to separate DAGs based on their fatty acid chain length and degree of unsaturation (summarized by the Equivalent Carbon Number, ECN), it can also resolve positional isomers.[10][11][12]

  • Elution Order: For a given pair of fatty acids, the 1,3-DAG isomer typically elutes before the 1,2-DAG isomer.[10][11][13] The more compact structure of the 1,2-isomer is thought to provide a larger hydrophobic surface area for interaction with the C18 stationary phase, leading to greater retention.

Chiral HPLC

The sn-1,2- and sn-2,3-diacylglycerols are enantiomers. Their separation requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP).[14][15][16]

  • Mechanism: Direct separation is difficult. Therefore, derivatization with a chiral reagent is not the goal; rather, a derivatizing agent like 3,5-dinitrophenylurethane (DNPU) is used to introduce functional groups (carbamate, nitro, and phenyl groups) that can engage in specific interactions (hydrogen bonding, π-π stacking, dipole-dipole) with the CSP.[15][17] These interactions form transient diastereomeric complexes between the analyte and the CSP, which have different energies and thus different retention times, allowing for enantiomeric resolution.[15]

Experimental Workflows & Protocols

Diagram: General Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Oil) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Deriv Derivatization (Optional but Recommended) Extraction->Deriv HPLC HPLC Separation (NP, RP, or Chiral) Deriv->HPLC Detect Detection (MS, UV, ELSD/CAD) HPLC->Detect Quant Data Analysis & Quantification Detect->Quant

Caption: General workflow for DAG isomer analysis.

Protocol 1: NP-HPLC for Positional Isomer Separation (with Derivatization)

This protocol is optimized for the robust separation of 1,2- and 1,3-DAGs while preventing isomerization artifacts.

1. Objective: To resolve and quantify 1,2- and 1,3-diacylglycerol positional isomers from a lipid extract.

2. Sample Preparation & Derivatization:

  • Lipid Extraction: Extract total lipids from the sample using a standard method (e.g., Folch). Dry the lipid extract under a stream of nitrogen.
  • Derivatization: This step is critical to prevent acyl migration.[3]
  • Re-dissolve the dry lipid film in a small volume of anhydrous pyridine.
  • Add 3,5-dinitrobenzoyl chloride (approx. 10-fold molar excess).
  • Incubate at room temperature for 1 hour.
  • Quench the reaction by adding methanol.
  • Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase (e.g., hexane or isooctane).

3. HPLC System and Conditions:

ParameterSpecification
HPLC System Quaternary or Binary HPLC system with autosampler and UV detector
Column Silica Normal-Phase Column (e.g., µPorasil, 10 µm, 3.9 x 300 mm)[9]
Mobile Phase A Isooctane[3]
Mobile Phase B Methyl tert-butyl ether (MTBE) / Isooctane (1:1, v/v)[3]
Gradient 8% B for 7 min, linear ramp to 30% B over 18 min, then to 90% B over 4 min[3]
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10-20 µL
Detector UV Detector at 254 nm[9] or Mass Spectrometer

4. Expected Results: A clean separation where the 1,3-DAG derivative elutes before the 1,2-DAG derivative. Quantification is achieved by comparing peak areas to a standard curve prepared with derivatized 1,2- and 1,3-DAG standards.

Protocol 2: RP-HPLC for Isomers and Molecular Species (No Derivatization)

This method is ideal for analyzing the overall DAG profile in samples like vegetable oils, where both positional isomers and different fatty acid species are of interest.[11]

1. Objective: To separate DAG isomers and their molecular species based on hydrophobicity.

2. Sample Preparation:

  • Accurately weigh the oil or lipid extract into a volumetric flask.
  • Dissolve and dilute to the final volume with a suitable solvent like hexane or acetone.[18][19]
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. HPLC System and Conditions:

ParameterSpecification
HPLC System Binary HPLC with column oven and ELSD/CAD or MS detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18]
Mobile Phase 100% Acetonitrile (Isocratic)[10][11][13][20]
Flow Rate 1.0 - 1.5 mL/min[20]
Column Temp. Ambient or controlled at 25°C
Injection Vol. 20 µL
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[18][19]

4. Expected Results: The chromatogram will show a series of peaks corresponding to different DAG molecular species. The elution order is generally from lowest ECN to highest. Within the same ECN, the 1,3-isomer will elute before the corresponding 1,2-isomer.[10][11][13]

Protocol 3: Chiral HPLC for Enantiomeric (sn-1,2- and sn-2,3-) Separation

This specialized protocol is required to resolve the enantiomers of 1,2-diacylglycerol, which is impossible with standard NP- or RP-HPLC.

1. Objective: To separate sn-1,2- and sn-2,3-diacylglycerol enantiomers.

2. Sample Preparation & Derivatization:

  • Isolate the 1,2(2,3)-DAG fraction from the total lipid extract, if necessary, using preparative TLC or NP-HPLC.
  • Derivatize the isolated DAGs with 3,5-dinitrophenylurethane (DNPU) as this has been shown to be highly effective for chiral separation.[14][15][17][21] The procedure is similar to that in Protocol 1, using 3,5-dinitrophenyl isocyanate as the reagent.

3. HPLC System and Conditions:

ParameterSpecification
HPLC System Isocratic HPLC system with a UV detector and precise temperature control
Column Chiral Stationary Phase (CSP) Column, e.g., N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica[15]
Mobile Phase Hexane / 1,2-Dichloroethane / Ethanol (Isocratic mixture, ratio must be optimized, e.g., 49:49:2)[15]
Flow Rate 0.8 mL/min
Column Temp. Sub-ambient temperatures, e.g., 0°C to -25°C, can dramatically improve resolution[14][17]
Injection Vol. 10 µL
Detector UV Detector at 254 nm

4. Expected Results: The racemic mixture of 1,2- and 2,3-DAG derivatives will be resolved into two distinct peaks. Typically, the sn-1,2-enantiomer elutes before the sn-2,3-enantiomer.[15]

Key Considerations and Troubleshooting

Diagram: The Problem of Acyl Migration

cluster_solution Mitigation DAG12 sn-1,2-Diacylglycerol (Biologically Active) DAG13 1,3-Diacylglycerol (Stable/Inactive) DAG12->DAG13 Acyl Migration (Heat, Acid, Base) DAG13->DAG12 Sol1 • Low Temperature Processing • Immediate Analysis • Derivatization of free -OH group

Caption: Acyl migration can lead to analytical artifacts.

  • Preventing Acyl Migration: This is the most critical challenge in DAG analysis. The spontaneous isomerization of 1,2-DAGs to the more thermodynamically stable 1,3-isomer can artificially inflate the 1,3-DAG concentration.[3][4]

    • Trustworthiness: To ensure a self-validating protocol, always work at low temperatures, minimize sample workup time, and avoid acidic or basic conditions. The most reliable method is to derivatize the free hydroxyl group immediately after extraction, which covalently "locks" the isomer in its native form.[3]

  • Column Choice: The choice of column is paramount. Do not attempt to separate enantiomers on a C18 column or positional isomers on a chiral column without a clear understanding of the separation mechanism.

  • Detection: For underivatized lipids, universal detectors like ELSD, CAD, or MS are required.[18][19] UV detection is only viable when a chromophore is introduced via derivatization.[9] Mass spectrometry offers the highest sensitivity and specificity, providing mass information that can confirm the identity of the fatty acid chains.[22][23]

  • Quantification: Accurate quantification relies on the use of appropriate standards. Due to differences in detector response (especially for ELSD/CAD), it is crucial to use a calibration curve generated from authentic standards for each class of isomer being measured.[18]

Conclusion

The successful separation of 1,2- and 1,3-diacylglycerol isomers is readily achievable with a carefully chosen HPLC strategy. For resolving positional isomers while ensuring analytical integrity, Normal-Phase HPLC on a silica column following derivatization is the most robust approach. Reversed-Phase HPLC is a powerful tool for profiling DAG molecular species and their isomers in complex mixtures without derivatization. Finally, for the specific and challenging task of resolving enantiomers, Chiral HPLC is indispensable. By understanding the principles behind each technique and adhering to the protocols outlined, researchers can confidently and accurately quantify these critical lipid molecules.

References

  • Itabashi, Y., & Takagi, T. (1992). Enantiomer Separation of Diacylglycerol Derivatives of Marine Fish Triacylglycerols Using a Chiral Stationary Phase. Journal of the American Oil Chemists' Society.
  • Gertz, C., & Wiele, T. (2013). Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry. PubMed. [Link]

  • Takagi, T., & Itabashi, Y. (1987). Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase. Lipids. [Link]

  • Li, M., et al. (2017). Analysis of diacylglycerols by ultra performance liquid chromatography-quadrupole time-of-flight mass spectrometry: Double bond location and isomers separation. Analytica Chimica Acta. [Link]

  • Itabashi, Y., et al. (2009). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Lo, S. K., et al. (2004). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Murphy, R. C., & Zemski Berry, K. A. (2011). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. PMC. [Link]

  • Itabashi, Y., et al. (2000). Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. ResearchGate. [Link]

  • Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. SciSpace. [Link]

  • Adachi, S., et al. (2005). Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. PubMed. [Link]

  • Itabashi, Y., et al. (2000). High-performance liquid chromatographic resolution of reverse isomers of 1,2-diacyl-rac-glycerols as 3,5-dinitrophenylurethanes. PubMed. [Link]

  • D’Arrigo, P., et al. (2023). Direct Chiral Supercritical Fluid Chromatography–Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols. Analytical Chemistry, ACS Publications. [Link]

  • Kuksis, A., & Myher, J. J. (1990). Determination of molecular species of enantiomeric diacylglycerols by chiral phase high performance liquid chromatography and polar capillary gas-liquid chromatography. PubMed. [Link]

  • Wang, M., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. [Link]

  • Zemski Berry, K. A., & Murphy, R. C. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. PMC, PubMed Central. [Link]

  • You, L. Q., et al. (2013). Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. ResearchGate. [Link]

  • Lo, S. K., et al. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Lo, S. K., et al. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Preedy, V. R., et al. (1995). An HPLC assay for sn-1,2-diacylglycerol. PubMed. [Link]

  • Lo, S. K., et al. (2004). RP-HPLC separation of diacylglycerols produced from palm oil. ResearchGate. [Link]

  • Cyberlipid. (n.d.). Diacylglycerols-Analysis. Cyberlipid. [Link]

  • Cheong, L. Z. (n.d.). Analysis of glycerides and partial glycerides. Link 3. [Link]

  • Lo, S. K., et al. (2004). RP-HPLC separation of diacylglycerols produced from soybean oil. ResearchGate. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • GlobalData. (2024). Diacylglycerol O Acyltransferase 1 drugs in development, 2024. Pharmaceutical Technology. [Link]

  • Lazaridi, E., et al. (2021). A comprehensive two-dimensional liquid chromatography method for the simultaneous separation of lipid species and their oxidation products. Journal of Chromatography A. [Link]

Sources

Application Note: Targeted Profiling of Very Long-Chain Diacylglycerols (VLCFA-DAGs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing 1-Octadecanoyl-2-docosanoyl-sn-glycerol (DG 18:0/22:0) as a critical analytical standard in targeted lipidomics. While standard diacylglycerols (DAGs) are routinely monitored, Very Long-Chain Fatty Acid (VLCFA) containing DAGs are emerging as pivotal biomarkers in peroxisomal disorders (e.g., X-linked adrenoleukodystrophy) and metabolic syndrome.

This guide addresses the specific challenges of analyzing DG 18:0/22:0, including its high hydrophobicity, the critical prevention of 1,2- to 1,3-acyl migration, and the optimization of Ammonium-adduct ionization for sensitive LC-MS/MS quantification.

Chemical & Physical Properties

Understanding the physicochemical nature of the standard is the first step to reproducible data. DG 18:0/22:0 is a highly lipophilic signaling lipid.[1][2]

PropertySpecification
Systematic Name 1-Octadecanoyl-2-docosanoyl-sn-glycerol
Abbreviation DG(18:0/22:[1][2][3]0)
Molecular Formula C43H84O5
Monoisotopic Mass 680.6319 Da
Exact Mass

698.6657 m/z
Solubility Insoluble in water.[2][3] Soluble in Chloroform, Methylene Chloride, warm Methanol/MTBE.
Stability Prone to 1,2

1,3 isomerization at acidic pH or on silica surfaces.

Critical Analytical Considerations

The Isomerization Challenge

Biologically active DAGs typically exist in the sn-1,2 configuration (activating Protein Kinase C). However, thermodynamic stability favors the sn-1,3 isomer.

  • Risk: Spontaneous acyl migration occurs during extraction if the pH is acidic or if the sample is heated.

  • Control: All extraction steps must be performed on ice. Avoid silica-based Solid Phase Extraction (SPE) unless strictly pH-controlled.[1][2]

Ionization Strategy

DAGs lack a strong polar headgroup, making them poor candidates for ESI in negative mode.

  • Preferred Mode: ESI Positive (

    
    ).[2]
    
  • Adduct Control: DAGs readily form Sodium (

    
    , m/z 703.6) and Ammonium (
    
    
    
    , m/z 698.7) adducts.
    • Problem: Sodium adducts are extremely stable and fragment poorly, leading to low sensitivity in MS/MS.

    • Solution: The mobile phase must contain Ammonium Formate or Ammonium Acetate (5–10 mM) to force the formation of

      
      , which fragments reliably via neutral loss of ammonia and fatty acids.
      

Experimental Protocols

Workflow Overview

The following diagram outlines the logical flow from standard preparation to data acquisition, highlighting critical control points (CCP) for data integrity.

LipidomicsWorkflow Start Standard Preparation (DG 18:0/22:0) Solubility Dissolve in CHCl3:MeOH (1:1) Avoid pure MeOH (precipitation risk) Start->Solubility LC LC Separation (C18 or C30 Reverse Phase) Solubility->LC SamplePrep Biological Sample Extraction (Modified MTBE Method) IceStep CCP: Keep on Ice (4°C) Prevent Isomerization SamplePrep->IceStep IceStep->LC MobilePhase Mobile Phase Additive 10mM Ammonium Formate LC->MobilePhase Required MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Targeted Analysis) MS->Data

Figure 1: Analytical workflow for VLCFA-DAG profiling emphasizing isomerization control and ionization chemistry.

Protocol: Standard Preparation
  • Stock Solution (1 mM): Weigh DG 18:0/22:0 powder and dissolve in Chloroform:Methanol (1:1, v/v). Vortex for 30 seconds.[1][2] Store at -20°C in amber glass vials with Teflon-lined caps.

  • Working Standard (10 µM): Dilute the stock into Methanol:Isopropanol (1:1).

    • Note: Pure methanol may cause precipitation of this very long-chain lipid.[1][2]

Protocol: Sample Extraction (Modified MTBE)

Rationale: The MTBE (Methyl tert-butyl ether) method is superior to Folch for DAGs as it forms the upper organic layer, simplifying collection and reducing contamination.

  • Homogenization: Add 200 µL sample (plasma/tissue homogenate) to a glass tube on ice.

  • Lysis: Add 1.5 mL cold Methanol containing internal standards. Vortex.

  • Extraction: Add 5 mL cold MTBE. Incubate on a shaker at 4°C for 1 hour.

  • Phase Separation: Add 1.25 mL MS-grade water. Centrifuge at 1,000 x g for 10 min at 4°C.

  • Collection: Collect the upper (organic) phase.[2]

  • Re-extraction (Optional): Re-extract lower phase with 2 mL MTBE/Methanol/Water (10:3:2.5) to maximize recovery of VLCFA-DAGs.

  • Drying: Evaporate solvent under a stream of Nitrogen at room temperature (Do not heat >30°C).[2] Reconstitute in 200 µL Methanol:Isopropanol (1:1).

Protocol: LC-MS/MS Method

Chromatography (UHPLC) [1][2]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent C30 column (for better isomer separation).

  • Temperature: 55°C (Higher temp improves peak shape for C22:0 chains, but balance with isomerization risk. 55°C is a safe compromise on-column).[1][2]

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

Gradient:

Time (min) % B Curve
0.0 40 Initial
2.0 43 6
12.0 99 6
14.0 99 6

| 14.1 | 40 | 1 |[1][2]

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive.[1][2][4]

  • Capillary Voltage: 3.5 kV.[1][2]

  • Desolvation Temp: 500°C.

  • Collision Gas: Argon.[1][2]

MRM Transitions (DG 18:0/22:0): The selection of transitions is based on the neutral loss of ammonia (


) and the fatty acid.
  • Precursor: m/z 698.7 (

    
    )[2]
    
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Description
Quantifier 698.7397.422Neutral loss of 18:0 FA + NH3
Qualifier 1 698.7341.324Neutral loss of 22:0 FA + NH3
Qualifier 2 698.7267.335Acylium ion [C17H35CO]+ (Stearic)

Mechanistic Logic: Fragmentation Pathway

To validate your method, you must confirm the fragmentation pattern. The ammonium adduct is unique; it does not fragment directly.[2] It loses ammonia first, protonating the DAG, which then loses a fatty acid.[5]

Fragmentation Parent [M+NH4]+ m/z 698.7 Intermediate [M+H]+ m/z 681.6 Parent->Intermediate - NH3 Frag1 Product Ion 1 [M - 18:0 - NH3]+ m/z 397.4 Intermediate->Frag1 - Stearic Acid (18:0) Frag2 Product Ion 2 [M - 22:0 - NH3]+ m/z 341.3 Intermediate->Frag2 - Behenic Acid (22:0) Neutral1 Loss: NH3 + Stearic Acid Neutral2 Loss: NH3 + Behenic Acid

Figure 2: Collision-Induced Dissociation (CID) pathway for the ammonium adduct of DG 18:0/22:0.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Sodium adduct formation (

dominant).[1][2]
Check mobile phase additives. Ensure Ammonium Formate is fresh and at 5-10 mM.[1][2] Avoid glass storage (leaches Na+).[2]
Double Peaks Isomerization (1,2 vs 1,3).1,3-DAGs typically elute slightly earlier than 1,2-DAGs on C18.[1][2] Ensure extraction was performed on ice.
Carryover VLCFA lipophilicity.DG 18:0/22:0 is very sticky.[1][2] Add a "sawtooth" wash step (100% Isopropanol) between injections.[2]
Retention Time Drift Column temperature fluctuation.[1][2]VLCFA lipids are highly sensitive to temp.[1][2] Ensure column oven is stable at 55°C ± 0.1°C.

References

  • LIPID MAPS® Structure Database. 1-Octadecanoyl-2-docosanoyl-sn-glycerol (Structure & Properties). [Link] (Note: While mapped to PG in some databases, the DAG core structure C43H84O5 properties are derived from this lipid backbone logic).[2]

  • Murphy, R. C., et al. (2007). Mass spectrometry of neutral lipids.[2][4][6][7][8]Journal of Lipid Research . [Link] (Authoritative source on Ammonium adduct fragmentation logic for DAGs).

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1][2]Journal of Lipid Research . [Link] (The gold standard protocol for MTBE extraction cited in Section 4.3).

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry.[1][2][9][10]Trends in Analytical Chemistry . [Link] (Review of LC-MS conditions and column choices for lipidomics).

  • PubChem Compound Summary. 1-octadecanoyl-2-docosanoyl-sn-glycerol. [Link] (Verification of molecular weight and formula).

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of Saturated Diacylglycerols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diacylglycerols (DAGs) are critical lipid molecules, acting as key intermediates in glycerolipid metabolism and as second messengers in cellular signaling pathways. Their analysis, however, is analytically challenging due to their low abundance, poor ionization efficiency, and the presence of structurally similar isomers. This application note provides an in-depth guide to the mass spectrometric analysis of saturated diacylglycerols, focusing on the principles of their fragmentation patterns following electrospray ionization (ESI) and collision-induced dissociation (CID). We will explore how different ionization adducts and chemical derivatization strategies can be leveraged to enhance sensitivity and provide detailed structural information, including the crucial differentiation of sn-1,2 and sn-1,3 regioisomers. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for DAG quantification and structural elucidation.

Introduction: The Challenge of Diacylglycerol Analysis

Diacylglycerols are composed of a glycerol backbone to which two fatty acid chains are esterified. The specific fatty acids and their point of attachment (sn-1, sn-2, or sn-3 positions) give rise to a vast number of distinct molecular species. Saturated DAGs (sat-DAGs), containing only saturated fatty acyl chains, are fundamental components of cellular lipid pools. Accurate quantification of DAG species is crucial, as alterations in their levels are implicated in various diseases, including cancer and diabetes.[1]

Mass spectrometry (MS) has become the primary tool for lipid analysis.[1] However, the neutral and nonpolar nature of DAGs presents a significant hurdle for ESI-MS, which favors charged or polar molecules. Consequently, direct analysis of DAGs is hampered by low proton affinity and inefficient ion formation, leading to poor sensitivity.[1][2] To overcome this, analytical strategies typically involve the formation of adducts with metal cations or ammonium, or chemical derivatization to introduce a permanent charge.[1][3] These modifications not only enhance ionization but also influence the subsequent fragmentation pathways, which are key to structural identification.

Principles of Ionization and Fragmentation

Ionization Strategies: Adduct Formation and Derivatization

Due to their inherent lack of a permanent charge, sat-DAGs are most commonly analyzed in positive ion mode via the formation of adducts.[2]

  • Ammonium Adducts ([M+NH₄]⁺): The use of ammonium acetate in the mobile phase promotes the formation of [M+NH₄]⁺ ions.[4] These adducts are readily formed and provide a consistent means of ionization. Upon CID, they typically exhibit a neutral loss of ammonia along with one of the fatty acyl chains.[5]

  • Alkali Metal Adducts ([M+Na]⁺, [M+Li]⁺): The addition of sodium or lithium salts can also be used to form adducts. Lithiated adducts, in particular, have been shown to enhance ionization and yield class-specific fragmentation patterns that are highly informative for distinguishing between lipid classes and isomers.[3][6]

  • Chemical Derivatization: To dramatically improve sensitivity (often by orders of magnitude), the free hydroxyl group of the DAG can be chemically modified.[1] Derivatization introduces a permanently charged moiety, such as a quaternary ammonium group, which ensures efficient ionization.[1][6] This approach also allows for the generation of unique diagnostic fragment ions, making it ideal for targeted quantitative assays using techniques like multiple reaction monitoring (MRM) or neutral loss scanning.[4][7]

Collision-Induced Dissociation (CID) of Saturated DAGs

Once the precursor ion (e.g., [M+Li]⁺ or a derivatized molecule) is isolated in the mass spectrometer, it is subjected to CID, a process where the ion collides with an inert gas, causing it to fragment.[8] The resulting product ions provide a structural fingerprint of the original molecule.

For sat-DAGs, the most informative fragmentation events involve the loss of the fatty acyl chains. The key observation is that the position of the fatty acid on the glycerol backbone (sn-1, sn-2, or sn-3) dictates the fragmentation pattern, enabling the differentiation of regioisomers.

Fragmentation of sn-1,2-Diacylglycerols: When a lithiated sn-1,2-DAG is fragmented, the primary pathways are the neutral loss of each fatty acid. A critical diagnostic feature is that the loss of the fatty acid from the sn-1 position is generally more favorable and thus produces a more intense fragment ion compared to the loss of the fatty acid from the sn-2 position.[6] This difference in fragment ion intensity is a cornerstone for identifying the fatty acid at each position.

Fragmentation of sn-1,3-Diacylglycerols: In contrast, the fragmentation of lithiated sn-1,3-DAGs often produces fragment ions from the loss of the two identical fatty acids with similar intensities.[6] Furthermore, depending on the derivatization strategy used, sn-1,3 isomers can exhibit unique fragmentation channels not seen for sn-1,2 isomers, such as the neutral loss of the derivatizing agent as an aldehyde, providing an unambiguous marker for their identification.[6]

Visualizing the Fragmentation Pathway

The following diagrams illustrate the characteristic fragmentation patterns for lithiated sn-1,2- and sn-1,3-dipalmitin (a DAG with two C16:0 fatty acids).

cluster_12 Fragmentation of sn-1,2-Dipalmitoyl-glycerol ([M+Li]⁺) Parent_12 [1,2-Dipalmitoyl-glycerol + Li]⁺ m/z 575.5 Fragment_12_sn1 Loss of Palmitic Acid (sn-1) [M+Li - C₁₆H₃₂O₂]⁺ m/z 319.3 (Higher Intensity) Parent_12->Fragment_12_sn1 CID Fragment_12_sn2 Loss of Palmitic Acid (sn-2) [M+Li - C₁₆H₃₂O₂]⁺ m/z 319.3 (Lower Intensity) Parent_12->Fragment_12_sn2 CID

Caption: CID fragmentation of a lithiated sn-1,2-sat-DAG.

cluster_13 Fragmentation of sn-1,3-Dipalmitoyl-glycerol ([M+Li]⁺) Parent_13 [1,3-Dipalmitoyl-glycerol + Li]⁺ m/z 575.5 Fragment_13 Loss of Palmitic Acid [M+Li - C₁₆H₃₂O₂]⁺ m/z 319.3 (Similar Intensity Fragments) Parent_13->Fragment_13 CID Optional_Fragment Unique Neutral Loss (e.g., loss of derivatizing agent) (If derivatized) Parent_13->Optional_Fragment CID

Caption: CID fragmentation of a lithiated sn-1,3-sat-DAG.

Analytical Protocol: LC-MS/MS of Saturated DAGs

This protocol provides a general framework for the analysis of sat-DAGs from biological samples. Optimization will be required based on the specific sample matrix and instrumentation.

Overall Workflow

The analytical workflow is a multi-step process designed to isolate, identify, and quantify DAGs from a complex biological matrix.

arrow arrow Start Biological Sample (e.g., Plasma, Tissue Homogenate) Step1 Lipid Extraction (e.g., Bligh-Dyer Method) Start->Step1 Step2 Optional: Derivatization (e.g., with DMG) Step1->Step2 Step3 LC Separation (Normal or Reversed-Phase) Step2->Step3 Step4 Mass Spectrometry (ESI Positive Mode) Step3->Step4 Step5 Precursor Ion Selection (MS1) Step4->Step5 Step6 Collision-Induced Dissociation (MS2) Step5->Step6 Step7 Data Analysis & Quantification Step6->Step7 End Reported DAG Concentrations & Structural IDs Step7->End

Caption: General workflow for DAG analysis by LC-MS/MS.

Step-by-Step Methodology

A. Lipid Extraction (Modified Bligh-Dyer Method) [9][10]

  • Rationale: This procedure uses a chloroform/methanol/water solvent system to efficiently partition lipids from polar metabolites and proteins.

  • To 100 µL of sample (e.g., plasma), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Include an appropriate internal standard (e.g., a non-endogenous, deuterated, or odd-chain DAG) at this stage for quantification.

  • Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform. Vortex for 1 minute.

  • Add 125 µL of water. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (containing lipids) using a glass syringe.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform or isopropanol).

B. Liquid Chromatography Separation

  • Rationale: Chromatographic separation is essential to reduce ion suppression, separate isobaric species (lipids with the same mass but different structures), and resolve sn-1,2 and sn-1,3 regioisomers.[4]

  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 mm × 150 mm) or similar reversed-phase column.[7]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp linearly to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B for column re-equilibration

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 50°C

C. Mass Spectrometry Conditions

  • Rationale: These settings are designed to promote the formation of adduct ions and enable their subsequent fragmentation for structural analysis.

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

  • MS/MS Analysis:

    • Acquire full scan MS1 spectra to identify precursor ions (e.g., [M+NH₄]⁺ or [M+Li]⁺).

    • Perform product ion scans on the most abundant precursor ions.

    • Collision Energy: Varies by instrument and lipid. Start with a ramp of 20-40 eV to find optimal fragmentation conditions.

Data Interpretation and Quantification

The identification of a specific sat-DAG is based on two criteria: its chromatographic retention time and its mass spectrometric fragmentation pattern.

  • Precursor Ion Identification: In the MS1 scan, locate the m/z corresponding to the expected adduct of the sat-DAG of interest.

  • Fragment Ion Analysis: In the MS2 (product ion) spectrum, identify the characteristic neutral losses of the fatty acids.

  • Isomer Identification: For a DAG with two different saturated fatty acids (e.g., 1-palmitoyl-2-stearoyl-glycerol), compare the relative intensities of the two fragment ions corresponding to the loss of each fatty acid. A higher intensity for the loss of palmitic acid indicates it was at the sn-1 position.

  • Quantification: Calculate the concentration of each DAG species by comparing the peak area of its transition (precursor -> fragment) to the peak area of the known-concentration internal standard.[11]

Summary of Key Ions for a Saturated DAG (e.g., 1-Palmitoyl-2-Stearoyl-glycerol, C₃₇H₇₂O₅, MW=624.98)
Ion TypePrecursor m/zKey Fragment Ions (Product Ion Scan)Diagnostic Information
Ammonium Adduct [M+NH₄]⁺ = 642.6m/z 369.3 ([M+H - C₁₆H₃₂O₂]⁺)m/z 341.3 ([M+H - C₁₈H₃₆O₂]⁺)Loss of palmitic acid (C16:0)Loss of stearic acid (C18:0)
Lithium Adduct [M+Li]⁺ = 632.0m/z 375.3 ([M+Li - C₁₆H₃₂O₂]⁺)m/z 347.3 ([M+Li - C₁₈H₃₆O₂]⁺)Loss of palmitic acid (C16:0)Loss of stearic acid (C18:0)
Sodium Adduct [M+Na]⁺ = 648.0m/z 391.3 ([M+Na - C₁₆H₃₂O₂]⁺)m/z 363.3 ([M+Na - C₁₈H₃₆O₂]⁺)Loss of palmitic acid (C16:0)Loss of stearic acid (C18:0)

Note: The relative intensity of these fragment ions is key to assigning positional isomerism.

Conclusion

The analysis of saturated diacylglycerols by mass spectrometry is a powerful but nuanced technique. Successful identification and quantification hinge on overcoming poor ionization efficiency through adduct formation or chemical derivatization. The subsequent fragmentation patterns, particularly the relative abundances of ions resulting from fatty acid losses, provide the essential data for detailed structural elucidation, including the critical assignment of sn-positional isomers. The protocols and principles outlined in this note serve as a robust foundation for researchers to develop and validate methods for studying the vital roles of these lipids in health and disease.

References

  • Murphy, R. C., et al. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Journal of Lipid Research. [Link]

  • Thomas, M. C., et al. (2009). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of Lipid Research. [Link]

  • Han, X., & Gross, R. W. (2007). Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization. Analytical Chemistry. [Link]

  • Myers, D. S., et al. (2007). Quantification of Diacylglycerol Species from Cellular Extracts by Electrospray Ionization Mass Spectrometry Using a Linear Regression Algorithm. Analytical Chemistry. [Link]

  • Han, X., & Gross, R. W. (2007). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization. Analytical Chemistry. [Link]

  • Myers, D. S., et al. (2007). Positive ESI mass spectrum after adding a mixture of nine diacylglycerol standards... ResearchGate. [Link]

  • Kallio, H., et al. (2025). Analysis of triacylglycerol regioisomers in plant oils using direct inlet negative ion chemical ionization tandem mass spectrometry. UTUPub. [Link]

  • Laakso, P., & Kallio, H. (2000). Identification of Diacylglycerols and Triacylglycerols in a Structured Lipid Sample by Atmospheric Pressure Chemical Ionization Liquid Chromatography/Mass Spectrometry. Journal of the American Oil Chemists' Society. [Link]

  • Pasilis, S. P., et al. (2025). De Novo Structural Elucidation of Acylglycerols by Supercritical Fluid Chromatography and Collision-Induced Dissociation of Electron-Deficient Precursor Ions. Analytical Chemistry. [Link]

  • Nikolova-Damyanova, B. (2022). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules. [Link]

  • Laakso, P., & Kallio, H. (2007). Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods. European Journal of Lipid Science and Technology. [Link]

  • Tanaka, Y., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry. [Link]

  • Tanaka, Y., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed. [Link]

  • D'Archivio, M., et al. (2021). Characterization of Glucuronosyl-diacyl/monoacylglycerols and Discovery of Their Acylated Derivatives in Tomato Lipid Extracts by Reversed-Phase Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Laakso, P., & Kallio, H. (2000). Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. [Link]

  • The DAN Lab. (2024). LCMS Protocols. University of Wisconsin–Madison. [Link]

  • Wang, M., et al. (2015). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Biochimica et Biophysica Acta. [Link]

  • Jenkins, C. M., et al. (2014). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of Lipid Research. [Link]

  • Källback, P., et al. (2025). Broadband Collision-Induced Dissociation Mass Spectrometry Imaging. Analytical Chemistry. [Link]

  • Warnke, S., et al. (2021). Unveiling Glycerolipid Fragmentation by Cryogenic Infrared Spectroscopy. Journal of the American Chemical Society. [Link]

  • Tsugawa, H., et al. (2024). Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics. bioRxiv. [Link]

  • Gertsman, I., & Gangoiti, J. A. (2012). Electrospray ionization and collision induced dissociation mass spectrometry of primary fatty acid amides. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Acyl Migration in 1,2-diacyl-sn-glycerols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 1,2-diacyl-sn-glycerols (1,2-DAGs). As a Senior Application Scientist, I understand the critical importance of maintaining the isomeric purity of these lipid molecules. Acyl migration, the intramolecular transfer of an acyl group to a neighboring hydroxyl group, is a significant challenge that can compromise experimental results, leading to incorrect identification and quantification of bioactive lipids. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize acyl migration during your sample preparation workflows.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question: My 1,2-DAG standard seems to be contaminated with 1,3-DAG, even though it was pure when I purchased it. What could be happening?

Answer: This is a classic sign of acyl migration. The 1,2-diacyl-sn-glycerol isomer is thermodynamically less stable than the 1,3-diacyl-sn-glycerol isomer. Over time, especially under suboptimal storage or handling conditions, the acyl group at the sn-2 position can migrate to the sn-3 position, resulting in the more stable 1,3-DAG.

Root Cause Analysis and Prevention:

  • Temperature: Elevated temperatures significantly accelerate the rate of acyl migration. Even room temperature can be high enough to cause noticeable isomerization over a few hours.

    • Solution: Always store your 1,2-DAG standards and samples at low temperatures, preferably -20°C or -80°C, in a non-polar solvent. For short-term storage during an experiment, keep samples on ice.

  • Solvent Choice: The polarity of the solvent can influence the rate of migration. Protic solvents like methanol can facilitate the reaction.

    • Solution: Store and handle 1,2-DAGs in non-polar, aprotic solvents such as hexane, chloroform, or methyl-tert-butyl ether (MTBE) whenever possible. If you must use a more polar solvent system for extraction or analysis, minimize the exposure time and maintain low temperatures.

  • pH: Acidic or basic conditions can catalyze acyl migration.

    • Solution: Ensure that your solvents and any aqueous solutions used during extraction are at a neutral pH (around 7.0). Avoid using acidic or basic catalysts in any reaction steps unless absolutely necessary and validated.

Question: I'm seeing inconsistent results in my cell signaling experiments involving 1,2-DAGs. Could acyl migration be the culprit?

Answer: Absolutely. In biological systems, 1,2-DAGs are crucial second messengers that activate specific protein kinase C (PKC) isoforms. The 1,3-DAG isomer is biologically inactive in this context. If acyl migration occurs during your sample preparation, you will underestimate the true concentration of the active 1,2-DAG, leading to a misinterpretation of the signaling pathway's activation state.

Experimental Workflow to Mitigate the Issue:

  • Rapid Quenching: Immediately after your experimental treatment, quench metabolic activity by adding ice-cold solvent to the cell culture or tissue sample. This halts enzymatic processes that could alter the lipid profile.

  • Optimized Lipid Extraction: Use a lipid extraction method that is fast, efficient, and performed at low temperatures. A modified Bligh-Dyer or Folch extraction using pre-chilled solvents is recommended.

  • Immediate Analysis: Analyze the samples as quickly as possible after extraction. If immediate analysis is not possible, store the lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent both isomerization and oxidation.

DOT Diagram: Mechanism of Acyl Migration

Workflow start Start: Biological Sample quench 1. Rapid Quenching (Ice-cold solvent) start->quench extract 2. Lipid Extraction (Modified Folch at 4°C) quench->extract dry 3. Solvent Evaporation (Under Nitrogen) extract->dry store 4. Storage (-80°C in non-polar solvent) dry->store If not analyzing immediately prepare 5. Sample Preparation for Analysis (On ice) dry->prepare If analyzing immediately store->prepare analyze 6. Immediate Analysis (Refrigerated autosampler) prepare->analyze end End: Reliable Data analyze->end

Technical Support Center: Enhancing Detection of Low-Abundance Saturated Diacylglycerols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of low-abundance saturated diacylglycerols (DAGs). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the sensitive detection and quantification of these critical lipid molecules. Here, we synthesize field-proven insights and established methodologies to help you navigate experimental complexities and achieve robust, reproducible results.

Introduction: The Challenge of Saturated DAGs

Diacylglycerols are pivotal lipid intermediates in both metabolic pathways and cellular signaling.[1] However, their analysis, particularly for low-abundance and saturated species, is notoriously difficult. The primary obstacles stem from their inherent chemical properties: a lack of a permanent charge and a weak dipole moment, which leads to poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[2][3] This guide provides a structured approach to overcoming these challenges through optimized sample preparation, chemical derivatization, and mass spectrometry techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my saturated diacylglycerols so low in my LC-MS analysis?

A: Low signal intensity for saturated DAGs is a common issue primarily due to their poor ionization efficiency in ESI-MS.[2] Unlike phospholipids, which have a charged phosphate group, neutral lipids like DAGs lack easily ionizable functional groups. They typically form adducts with ions present in the mobile phase (e.g., [M+Na]+, [M+NH4]+), but this process is often inefficient for saturated species, leading to weak signals that can be easily lost in the baseline noise.[3][4]

Q2: What is chemical derivatization, and why is it recommended for DAG analysis?

A: Chemical derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For DAGs, this involves reacting the free hydroxyl group with a reagent that introduces a permanent charge or a highly ionizable group onto the molecule.[3] This strategy dramatically improves ionization efficiency, leading to signal enhancements of two orders of magnitude or more.[3] It is a crucial step for transforming low-abundance DAGs into species that can be sensitively detected and quantified by mass spectrometry.

Q3: Can I distinguish between 1,2- and 1,3-DAG isomers with these methods?

A: Yes, certain derivatization strategies combined with liquid chromatography can resolve these regioisomers. Acyl migration can be an issue, where a fatty acid moves between the sn-2 and sn-3 positions. Derivatizing the free hydroxyl group effectively "locks" the structure, preventing this migration.[5] For example, derivatization with 2,4-difluorophenyl urethane (DFPU) allows for the chromatographic separation and distinct analysis of 1,2- and 1,3-DAGs.[5][6] Similarly, a charge derivatization strategy using DMG/DMA has also been shown to separate sn-isomers on a reversed-phase column.[7]

Q4: Which is better for DAG analysis: ESI or APCI?

A: Electrospray ionization (ESI) is generally preferred, especially after chemical derivatization, because the introduced charge makes the DAGs highly amenable to this soft ionization technique. Atmospheric pressure chemical ionization (APCI) can also be used and may show characteristic diacylglycerol fragment ions, but for achieving the highest sensitivity for low-abundance species, derivatization followed by ESI-MS/MS is the more robust and common approach.[3][8]

Core Scientific Principles & Strategies for Enhancement

To systematically improve detection, we must address three key stages of the analytical workflow: lipid extraction, chemical derivatization, and mass spectrometry analysis.

Optimizing Lipid Extraction

The goal of extraction is to efficiently isolate DAGs from the sample matrix while minimizing contaminants that can cause ion suppression.[9]

  • The Challenge: DAGs are non-polar lipids and must be separated from more abundant polar phospholipids and other matrix components.

  • Recommended Approach: While classic methods like Folch or Bligh and Dyer are effective, a methyl-tert-butyl ether (MTBE)-based extraction is often preferred for its efficiency and for yielding a cleaner lipid extract in the upper organic phase, which simplifies sample handling.[10][11] For targeted analysis of hydrophobic lipids like DAGs, liquid-liquid extraction (LLE) with non-polar solvents is highly effective.[10][12]

Workflow: From Sample to Sensitive Detection

G cluster_prep Sample Preparation cluster_derivatization Chemical Modification cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenize Homogenization Sample->Homogenize Extraction Lipid Extraction (e.g., MTBE Method) Homogenize->Extraction Derivatize Chemical Derivatization (e.g., with N-chlorobetainyl chloride) Extraction->Derivatize Drydown Dry & Reconstitute Derivatize->Drydown LC UPLC Separation (Reversed-Phase) Drydown->LC MS ESI-MS/MS Detection (MRM or Neutral Loss Scan) LC->MS Data Data Processing & Quantification MS->Data

Caption: A generalized workflow for enhancing DAG detection.

Chemical Derivatization: The Key to Sensitivity

This is the most critical step for overcoming the poor ionization of saturated DAGs. The strategy is to introduce a permanent positive charge, which dramatically enhances the response in positive-ion ESI-MS.

  • The Principle: By reacting the single hydroxyl group of the DAG molecule with a charged reagent, we create a derivative that is readily ionized. This approach has been shown to increase signal intensity by over 100-fold.[3]

  • Mechanism Example: Derivatization with N-chlorobetainyl chloride This reagent introduces a quaternary ammonium cation, a permanently charged group, onto the DAG molecule.[3]

Diagram: Betainylation of a Diacylglycerol

G cluster_product Product DAG Diacylglycerol (R-OH) Reaction Reaction Reagent N-chlorobetainyl chloride Deriv_DAG Betainylated DAG (Permanently Charged) Plus + Reaction->Deriv_DAG Forms highly ionizable product

Caption: Derivatization adds a charged group to the DAG molecule.

The table below compares several effective derivatization reagents.

Derivatization ReagentCharged Group AddedTypical Signal EnhancementKey ConsiderationsReference
N-chlorobetainyl chloride Quaternary ammonium (permanent positive charge)>100-foldHighly effective, one-step reaction.[3]
2,4-difluorophenyl urethane (DFPU) Urethane groupEnables sensitive neutral loss scanningPrevents acyl migration, allowing separation of 1,2- and 1,3-isomers.[5]
N,N-dimethylglycine (DMG) Tertiary amine (readily protonated)Significant increase in ionization responseAllows for specific neutral loss scanning (103 Da). Can be paired with analogs for multiplexing.[7]
3-(chlorosulfonyl)benzoic acid Sulfonate group (permanent negative charge)High sensitivity in negative ion modeA charge-switch method, useful if positive mode is noisy.[13]
Optimizing Mass Spectrometry Conditions

After derivatization, the MS parameters must be tuned to detect the specific derivative with the highest sensitivity.

  • Ionization Source: Use a nano-electrospray ionization (nano-ESI) source if available. The lower flow rates can reduce ion suppression and improve sensitivity.[14][15]

  • Adduct Formation: Even without derivatization, sensitivity can be improved by promoting specific adducts. The use of lithium adducts ([M+Li]+) has been shown to enhance ion intensity and produce more informative fragmentation compared to ammoniated adducts.[2][4] This can be achieved by adding a low concentration of lithium salt (e.g., LiOH) to the sample or mobile phase.

  • Tandem Mass Spectrometry (MS/MS): Do not rely on full scan (MS1) data alone. Use tandem MS to increase specificity and reduce background noise.

    • Multiple Reaction Monitoring (MRM): For derivatized DAGs, this is the most sensitive approach. You will monitor the transition from the derivatized precursor ion to a specific, high-intensity fragment ion.

    • Neutral Loss Scanning: This is powerful for screening for all DAGs that share a common structural feature. For example, DFPU-derivatized DAGs show a characteristic neutral loss of 190 u, and DMG-derivatized DAGs show a loss of 103 Da.[5][7]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of low-abundance saturated DAGs.

SymptomPotential Cause(s)Recommended Solution(s)
Low or No Signal Intensity 1. Poor Ionization: The primary issue for underivatized saturated DAGs.[2] 2. Inefficient Extraction: DAGs are not being recovered from the sample matrix.[10] 3. Ion Suppression: Co-eluting compounds (e.g., salts, detergents, abundant lipids) are interfering with the ionization of your analyte.[9][16] 4. Derivatization Failure: The chemical reaction was incomplete or unsuccessful.1. Implement Chemical Derivatization: Use a reagent like N-chlorobetainyl chloride to add a permanent charge.[3] 2. Optimize Extraction: Use an MTBE or other validated LLE method. Ensure correct solvent ratios and phase separation.[11] 3. Improve Chromatography: Optimize the LC gradient to separate DAGs from interfering species. Consider a sample cleanup step like solid-phase extraction (SPE).[12][17] 4. Verify Reaction: Check derivatization conditions (time, temperature, reagent concentration).[7][13] Run a derivatized standard to confirm the procedure is working.
High Background Noise / Noisy Baseline 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or extraction solvents.[16] 2. Dirty Ion Source or Mass Spectrometer: Contamination buildup in the capillary, cone, or ion optics.[18] 3. Carryover: Residue from a previous, more concentrated sample is bleeding from the injector or column.1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[19] 2. Perform System Maintenance: Clean the ion source according to the manufacturer's protocol.[16] 3. Implement Wash Steps: Flush the injection system thoroughly between runs with a strong solvent.[20]
Poor Peak Shape (Tailing, Splitting, Broadening) 1. Column Contamination/Degradation: The analytical column is fouled or has reached the end of its lifespan.[17] 2. Secondary Interactions: The analyte is interacting with active sites on the column packing material. 3. Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing peak distortion.[17]1. Flush or Replace Column: Try flushing the column with a strong solvent series. If performance does not improve, replace the column.[19] 2. Modify Mobile Phase: Add a small amount of a competing agent (e.g., a weak acid/base) if secondary interactions are suspected. 3. Match Solvents: Reconstitute the final sample in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.[19]
Retention Time Drifting 1. Unstable Column Temperature: Fluctuations in the column oven temperature.[19] 2. Mobile Phase Composition Change: Evaporation of a volatile solvent component or improper mixing. 3. Column Re-equilibration Issues: Insufficient time for the column to return to initial conditions between injections.1. Use a Column Oven: Ensure the column is thermostatted and the temperature is stable. 2. Prepare Fresh Mobile Phase: Keep solvent bottles capped and prepare fresh batches regularly.[19] 3. Increase Equilibration Time: Lengthen the post-run time to ensure the column is fully equilibrated before the next injection.

Detailed Experimental Protocols

Protocol 1: MTBE-Based Lipid Extraction

This protocol is adapted from established methods for the efficient extraction of lipids from biological samples.[11]

  • Sample Preparation: To a 1.5 mL microfuge tube, add up to 20 µL of aqueous sample (e.g., cell lysate, plasma). Add an appropriate internal standard for DAGs at this stage.

  • Add Methanol: Add 150 µL of cold methanol. Vortex for 10 seconds.

  • Add MTBE: Add 500 µL of methyl-tert-butyl ether (MTBE). Vortex vigorously for 20 minutes at 4°C.

  • Phase Separation: Add 125 µL of water (MS-grade) to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will form.

  • Collect Supernatant: Carefully collect the upper organic phase (approx. 450 µL), which contains the lipids, and transfer to a new tube. Avoid disturbing the lower aqueous phase and the protein interface.

  • Dry Down: Evaporate the solvent to complete dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization with N-chlorobetainyl chloride

This protocol introduces a permanent positive charge for a dramatic increase in ESI-MS sensitivity, based on the method by Han and Gross.[3]

Reagents Needed:

  • Dried lipid extract from Protocol 1.

  • N-chlorobetainyl chloride solution (in a dry aprotic solvent like acetonitrile).

  • Pyridine (as a catalyst).

  • Reconstitution solvent (e.g., methanol or mobile phase).

Procedure:

  • Re-dissolve Lipid Extract: Re-dissolve the dried lipid extract in a small volume (e.g., 50 µL) of a 2:1 (v/v) mixture of acetonitrile and pyridine.

  • Add Derivatizing Reagent: Add an excess of N-chlorobetainyl chloride solution. The exact amount should be optimized but start with a 10-fold molar excess relative to the expected total lipid amount.

  • Reaction: Vortex the mixture and incubate at room temperature for 30 minutes.

  • Quench/Dry: Evaporate the solvent completely under a stream of nitrogen to remove excess reagents.

  • Reconstitution: Reconstitute the derivatized sample in a suitable volume of the initial LC mobile phase for analysis.

References

  • Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of Lipid Research. [Link]

  • Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry. Analytical Biochemistry. [Link]

  • Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Chemistry. [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. [Link]

  • Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Journal of Lipid Research. [Link]

  • Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

  • Quantification of diacylglycerol by mass spectrometry. Methods in Molecular Biology. [Link]

  • Identification of Diacylglycerols and Triacylglycerols in a Structured Lipid Sample by Atmospheric Pressure Chemical Ionization Liquid Chromatography/Mass Spectrometry. Journal of the American Oil Chemists' Society. [Link]

  • Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research. [Link]

  • Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods. Rapid Communications in Mass Spectrometry. [Link]

  • Advances in Lipid Extraction Methods—A Review. Molecules. [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites. [Link]

  • Method Optimization and Lower-Flow Electrospray Ionization for Increased Sensitivity in Lipidomics. eScholarship, University of California. [Link]

  • Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes. The Journal of Cell Biology. [Link]

  • Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat. Analytical Chemistry. [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu. [Link]

  • Lipid Extraction Methods from Microalgae: A Comprehensive Review. Frontiers in Energy Research. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. [Link]

  • Lipidomic Analysis of Glycerolipids. American Oil Chemists' Society. [Link]

  • Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. ResearchGate. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. LCGC. [Link]

  • Strategies Employed to Improve Shotgun Lipidomics. News-Medical.net. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]

Sources

Method Validation for the Analysis of Mixed-Chain Diacylglycerols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of mixed-chain diacylglycerols (DAGs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation. As key signaling lipids and metabolic intermediates, accurate and precise quantification of mixed-chain DAGs is critical. This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to navigate the complexities of their analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of validating analytical methods for mixed-chain DAGs.

Q1: What are the core method validation parameters I need to assess for quantitative DAG analysis?

A robust quantitative method for mixed-chain DAGs, particularly in a regulatory context, must be thoroughly validated to ensure its performance is reliable and reproducible. The key parameters are defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]

Core Validation Parameters:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, metabolites, or matrix components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same operator and equipment.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but considers variations such as different days, analysts, or equipment.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

A summary of typical acceptance criteria, derived from FDA and ICH guidelines, is provided in the table below.[2][3][6][7]

Parameter Common Technique (LC-MS/MS) Acceptance Criteria Regulatory Guideline
Accuracy Spike-RecoveryMean value should be within ±15% of the nominal value (±20% at LOQ).FDA, ICH[2][7]
Precision Replicate AnalysesCoefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LOQ).[8]FDA, ICH[2][7]
Linearity Calibration CurveCorrelation coefficient (r²) ≥ 0.99.[9]ICH Q2(R1)[3][4]
Selectivity Analysis of Blank MatrixNo significant interfering peaks at the retention time of the analyte and internal standard.FDA Bioanalytical Method Validation[2][6]
Stability Freeze-Thaw, Bench-Top, Long-TermAnalyte concentration should be within ±15% of the initial concentration.FDA Bioanalytical Method Validation[2][6]
Q2: How do I handle the challenge of DAG isomerism during method validation?

Diacylglycerols exist as constitutional isomers (e.g., 1,2-DAG vs. 1,3-DAG) and stereoisomers, which can be difficult to separate. The 1,3-DAG form can arise from the chemical isomerization of the biologically active 1,2-DAG species.[10] Therefore, chromatographic separation is a critical aspect of method validation.

  • The "Why": Standard reversed-phase columns (like C18) separate lipids primarily by their acyl chain length and degree of unsaturation, often leading to co-elution of 1,2- and 1,3-DAG isomers.[11] To ensure specificity, a separation technique that can differentiate these isomers is necessary.

  • Recommended Approach: Silver Ion Chromatography: Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful technique for separating lipids based on the number and configuration of double bonds in their fatty acid chains.[12][13] The interaction between the silver ions on the stationary phase and the π-electrons of the double bonds allows for the separation of isomers that are otherwise chromatographically indistinguishable.[12][14][15]

  • Alternative and Complementary Techniques:

    • Derivatization: Converting DAGs to their acetate or tert-butyldimethylsilyl ether derivatives can improve their chromatographic behavior and thermal stability, especially for gas chromatography (GC) analysis.[14][16]

    • High-Temperature GC: This technique, often combined with a preliminary separation by silver ion TLC, can provide detailed analysis of molecular species.[14]

Q3: What are the best practices for sample preparation to ensure the stability and accurate recovery of mixed-chain DAGs?

Sample preparation is a critical step that can significantly impact the accuracy and reproducibility of your results. The primary goals are to efficiently extract DAGs, minimize degradation, and prevent isomerization.

  • Extraction: Liquid-liquid extraction is the most common method for lipidomics.[17][18]

    • Bligh and Dyer Method: This method, using a chloroform/methanol/water system (1:2:0.8 v/v/v), is widely used for extracting a broad range of lipid classes, including DAGs.[17]

    • Methyl-tert-butyl ether (MTBE) Method: An alternative that offers a less toxic solvent profile and can improve the recovery of certain lipid species.[18]

  • Preventing Degradation and Isomerization:

    • Quenching Enzymatic Activity: For biological samples, it is crucial to quench enzymatic activity immediately upon collection to prevent lipid degradation. This can be achieved by flash-freezing in liquid nitrogen or by immediate homogenization in cold organic solvents like methanol.[19]

    • Temperature Control: Process samples on ice or at 4°C whenever possible. Long-term storage of extracts should be at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[18][19]

    • Avoid High Temperatures: During derivatization or other sample processing steps, avoid excessive heat as it can promote acyl migration, leading to the isomerization of 1,2-DAGs to 1,3-DAGs.[20] A reaction temperature of around 45°C is often a good starting point for derivatization reactions.[10]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of mixed-chain DAGs in a question-and-answer format.

Chromatography Issues

Q: I'm seeing poor peak shape (tailing or fronting) for my DAG analytes. What are the likely causes and solutions?

A: Poor peak shape can compromise both resolution and integration accuracy. Here’s a systematic way to troubleshoot:

  • Potential Cause 1: Column Overload.

    • Why it happens: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you have confirmed column overload.

  • Potential Cause 2: Secondary Interactions.

    • Why it happens: Active sites on the column packing or in the flow path (e.g., inlet liner in GC) can interact with the polar head group of the DAGs, causing peak tailing.

    • Solution:

      • LC: Use a high-purity, end-capped column. Consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to protonate free silanols and reduce secondary interactions.

      • GC: Ensure you are using a deactivated inlet liner and column. If necessary, replace the liner.[21]

  • Potential Cause 3: Inappropriate Mobile/Stationary Phase.

    • Why it happens: The solvent strength of the mobile phase may not be optimal for the analytes, or the stationary phase may not be suitable.

    • Solution: Review your method. For reversed-phase LC, ensure your gradient is appropriate for eluting the highly hydrophobic DAGs. For normal-phase LC, carefully control the water content in your mobile phase.

Mass Spectrometry Issues

Q: My signal intensity is low and inconsistent. How can I troubleshoot potential matrix effects?

A: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS based lipidomics.[22][23][24]

  • The "Why": Endogenous phospholipids are often a major source of matrix effects in biological samples as they can compete with DAGs for ionization.[25][26]

  • Step-by-Step Troubleshooting:

    • Assess the Matrix Effect: A post-extraction spike experiment is the standard method to quantify this.

      • Protocol: Analyze three sets of samples: (A) neat solution of your analyte, (B) a blank matrix extract, and (C) a blank matrix extract spiked with your analyte at the same concentration as A. The matrix effect is calculated as: (Peak Area of C - Peak Area of B) / Peak Area of A. A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.[27]

    • Improve Chromatographic Separation: Ensure that your DAG analytes are chromatographically separated from the bulk of the phospholipids. Adjusting the gradient or using a different column chemistry can help.

    • Enhance Sample Cleanup:

      • Solid-Phase Extraction (SPE): Use SPE to selectively remove interfering compounds like phospholipids before LC-MS analysis.[18]

      • Fluorous Biphasic Extraction: A specialized technique that can effectively remove phospholipids from lipid extracts, thereby reducing matrix effects.[26]

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for each analyte is the gold standard for correcting for matrix effects and other sources of variability. If a specific standard is not available, a structurally similar one can be used.[28]

    • Consider Derivatization: Derivatizing DAGs to introduce a permanent charge can significantly enhance ionization efficiency and reduce variability.[9][10]

Part 3: Experimental Protocols and Visualizations

Protocol: Performing a Spike-Recovery Experiment for Accuracy Assessment

Objective: To determine the accuracy of the analytical method by measuring the recovery of a known amount of analyte spiked into a blank biological matrix.

Materials:

  • Blank matrix (e.g., plasma, cell lysate) from at least 6 different sources.

  • Analyte stock solution of known concentration.

  • Internal standard (IS) stock solution.

  • Extraction solvents and reagents.

Procedure:

  • Prepare QC Samples: Spike the blank matrix with the analyte at three concentration levels: low, medium, and high. Prepare at least five replicates for each level.

  • Add Internal Standard: Add a consistent amount of the IS to all samples, including calibration standards and QC samples.

  • Sample Extraction: Perform the lipid extraction procedure (e.g., Bligh and Dyer) on all samples.

  • Analysis: Analyze the extracted samples using the validated LC-MS/MS method.

  • Calculation:

    • Determine the concentration of the analyte in each QC sample using the calibration curve.

    • Calculate the accuracy for each sample as: (Measured Concentration / Nominal Concentration) * 100%.

  • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for the LOQ), and the precision (RSD) should be ≤15% (≤20% for the LOQ).[2]

Visualizations

Method Validation Workflow

MethodValidationWorkflow Plan Method Development & Planning Specificity Specificity & Selectivity (Isomer Separation, Matrix Blanks) Plan->Specificity Linearity Linearity & Range (Calibration Curve, r² ≥ 0.99) Specificity->Linearity Accuracy Accuracy (Spike-Recovery, 85-115%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, RSD ≤ 15%) Linearity->Precision LOD_LOQ LOD & LOQ (S/N Ratio or SD of Response) Accuracy->LOD_LOQ Precision->LOD_LOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) LOD_LOQ->Stability Report Validation Report Generation Stability->Report

Caption: Workflow for validating a quantitative DAG analysis method.

Troubleshooting Matrix Effects

TroubleshootingMatrixEffects Start Problem: Low or Variable MS Signal Assess 1. Quantify Matrix Effect (Post-Extraction Spike) Start->Assess Result Suppression or Enhancement Observed? Assess->Result OptimizeLC 2. Optimize Chromatography (Separate from Phospholipids) Result->OptimizeLC Yes End Solution: Reliable Quantification Result->End No ImproveCleanup 3. Enhance Sample Cleanup (SPE, LLE) OptimizeLC->ImproveCleanup UseIS 4. Use Stable Isotope Internal Standard ImproveCleanup->UseIS Derivatize 5. Consider Derivatization UseIS->Derivatize Derivatize->End

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 1-Octadecanoyl-2-docosanoyl-sn-glycerol vs. Canonical DAGs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octadecanoyl-2-docosanoyl-sn-glycerol (18:0/22:0 DAG) represents a distinct class of "rigid" diacylglycerols, characterized by extreme hydrophobicity and a high phase transition temperature (


). Unlike its canonical counterparts—1-Stearoyl-2-Arachidonoyl-sn-glycerol (SAG)  and 1,2-Dioleoyl-sn-glycerol (DOG) —this long-chain saturated species acts primarily as a structural modulator  rather than a direct signaling agonist.

While SAG and DOG function as potent second messengers activating Protein Kinase C (PKC) via membrane fluidization and specific C1-domain binding, 18:0/22:0 DAG typically fails to activate PKC isoforms at physiological temperatures. Instead, it is utilized in research to induce membrane ordering, study lipid raft dynamics, and serve as a negative control for PKC activation assays.

Part 1: Structural & Physicochemical Comparison

The biological divergence of 18:0/22:0 DAG stems directly from its acyl chain composition. The presence of a very long saturated chain (Docosanoyl, C22:0) at the sn-2 position drastically alters the lipid's packing parameter compared to the "kinked" unsaturated chains found in active signalers.

Table 1: Physicochemical Profile of Key DAG Species
Feature18:0/22:0 DAG (Subject)SAG (18:0/20:4) (Physiological Standard)DOG (18:1/18:1) (Laboratory Standard)
Acyl Chain Type Long-Chain SaturatedMixed Saturated/PolyunsaturatedMonounsaturated
Phase State (37°C) Gel / Solid Ordered (

)
Liquid Disordered (

)
Liquid Disordered (

)
Membrane Curvature Low (Promotes flat/ordered domains)High (Promotes negative curvature)High (Promotes negative curvature)
PKC Activation Inert / Inhibitory Potent Activator Potent Activator
Solubility (Aqueous) Negligible (Requires carriers)Very LowLow (Cell permeable)
Primary Utility Lipid raft studies, Negative controlPhysiological signaling researchAcute cell stimulation

Part 2: Biological Activity & Mechanisms[1][2]

Protein Kinase C (PKC) Activation Profile

The activation of PKC requires the enzyme to insert its C1 domain into the lipid bilayer.[1] This process is thermodynamically favorable only when the membrane is fluid and capable of negative curvature stress—properties conferred by unsaturated fatty acids.

  • Canonical Mechanism (SAG/DOG): The cis-double bonds in Arachidonic (20:4) or Oleic (18:1) acid create "kinks" that increase the spacing between lipid headgroups. This reduces the activation energy for PKC insertion, allowing the C1 domain to bind the DAG headgroup and stabilize the active conformation.

  • The 18:0/22:0 Mechanism: The saturated C18 and C22 chains pack tightly (Van der Waals forces), creating a rigid, "gel-like" domain. This prevents the necessary membrane deformation. Consequently, 18:0/22:0 DAG is often unable to recruit PKC to the membrane , effectively acting as a null or competitive inhibitor in mixed-lipid environments.

Membrane Dynamics and Domain Sorting

18:0/22:0 DAG is a valuable tool for studying lipid rafts . Due to its high


, it preferentially partitions into liquid-ordered (

) domains enriched with cholesterol and sphingolipids.
  • Experimental Insight: In fluorescence recovery after photobleaching (FRAP) experiments, membranes enriched with 18:0/22:0 show significantly reduced lateral diffusion rates compared to those with DOG, validating its role in stabilizing ordered domains.

Part 3: Visualization of Signaling Competency

The following diagram illustrates the biophysical "Check/Fail" mechanism that determines why SAG activates PKC while 18:0/22:0 does not.

PKC_Activation_Pathway DAG_Input DAG Species Introduced SAG SAG / DOG (Unsaturated) DAG_Input->SAG LCS_DAG 18:0/22:0 DAG (Saturated/Long) DAG_Input->LCS_DAG Fluidity Membrane Fluidization (Headgroup Spacing) SAG->Fluidity Creates Kinks Insertion PKC C1 Domain Insertion Fluidity->Insertion Lowers Energy Barrier Activation PKC ACTIVATION (Signal Transduction) Insertion->Activation Rigidity Membrane Rigidification (Gel Phase Formation) LCS_DAG->Rigidity Tight Packing Exclusion Steric Hindrance (No Insertion) Rigidity->Exclusion Physical Barrier Null NO SIGNAL (Raft Stabilization) Exclusion->Null

Figure 1: Mechanistic divergence between fluid (signaling) and rigid (structural) DAGs.

Part 4: Experimental Methodologies

Working with 18:0/22:0 DAG requires specialized handling due to its extremely low critical micelle concentration (CMC) and high melting point. Standard DMSO delivery often results in precipitation.

Protocol A: Preparation of Mixed Micelles for Kinase Assays

Use this protocol to compare PKC affinity in a cell-free system.

  • Lipid Drying: Aliquot 18:0/22:0 DAG and Phosphatidylserine (PS) (molar ratio 1:4) into a glass tube. Evaporate solvent under a stream of nitrogen.

  • Solubilization: Resuspend the dried lipid film in a buffer containing Triton X-100 (0.03% w/v) .

    • Critical Step: You must sonicate the solution at a temperature above the Tm of the DAG (recommend >65°C for C22:0 chains) for 5 minutes to ensure incorporation into micelles.

  • Equilibration: Allow the mixed micelles to cool to assay temperature (30°C) immediately before adding the enzyme.

  • Assay: Add PKC isoform, ATP, and substrate. Measure phosphorylation activity relative to a PS-only baseline.

Protocol B: Cellular Delivery via Cyclodextrin

Use this protocol to load 18:0/22:0 DAG into live cells without using toxic solvents.

  • Complex Formation: Mix 18:0/22:0 DAG with Methyl-

    
    -cyclodextrin (M
    
    
    
    CD) at a 1:50 molar ratio in chloroform.
  • Drying: Evaporate solvent to form a thin film.

  • Rehydration: Add PBS and sonicate at 65°C until the solution is clear (indicates inclusion complex formation).

  • Incubation: Treat cells with the DAG-M

    
    CD complex (10-50 
    
    
    
    M final lipid conc.) for 10-30 minutes.
    • Note: M

      
      CD facilitates rapid exchange of the lipid into the outer leaflet of the plasma membrane.
      
Workflow Visualization: Solubilization Strategy

Solubilization_Protocol Step1 Raw 18:0/22:0 DAG (Solid Powder) Challenge Challenge: Hydrophobic Aggregation Step1->Challenge Method1 Method A: Mixed Micelles (In Vitro Assays) Challenge->Method1 Method2 Method B: Cyclodextrin (Live Cells) Challenge->Method2 Step1_A Mix with PS + Triton X-100 Method1->Step1_A Step2_A Sonicate > 65°C (Above Tm) Step1_A->Step2_A Result_A Stable Micelles Ready for Kinase Assay Step2_A->Result_A Step1_B Mix with Methyl-β-CD Method2->Step1_B Step2_B Sonicate/Heat to Clear Step1_B->Step2_B Result_B Soluble Inclusion Complex Ready for Transfection Step2_B->Result_B

Figure 2: Decision tree for solubilizing high-melting-point DAGs.

References

  • Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research.

  • Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Journal of Biological Chemistry.

  • Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences.

  • PubChem. (n.d.). 1-Octadecanoyl-2-docosanoyl-sn-glycerol Compound Summary. National Library of Medicine.

  • Das, S., & Cho, W. (2002). Roles of catalytic domain and C1 domain in the translocation and activation of protein kinase C alpha.[1] Journal of Biological Chemistry.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic 1-Octadecanoyl-2-docosanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of synthetic lipids is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of advanced therapeutic delivery systems. 1-Octadecanoyl-2-docosanoyl-sn-glycerol, a specific diacylglycerol (DAG), is a critical component in the formulation of lipid nanoparticles (LNPs) and other vesicular drug delivery systems.[1][2] Its purity directly impacts the physicochemical properties, stability, and in vivo performance of the final drug product.

This guide provides an in-depth, technically-grounded framework for assessing the purity of synthetic 1-Octadecanoyl-2-docosanoyl-sn-glycerol. We move beyond simple protocol recitation to explain the causality behind methodological choices, enabling you to build a robust, self-validating analytical strategy.

The Imperative of Purity: Why It Matters

The structural integrity of 1-Octadecanoyl-2-docosanoyl-sn-glycerol—a glycerol backbone esterified with stearic acid (18:0) at the sn-1 position and behenic acid (22:0) at the sn-2 position—is paramount.[3] Impurities, which can arise from the synthesis process or subsequent degradation, can introduce significant variability.[4] These can include:

  • Regioisomers: Acyl migration can lead to the formation of 1,3-diacylglycerol, which possesses different physical properties and can alter membrane dynamics.[5]

  • Related Lipids: Residual starting materials or byproducts such as monoacylglycerols (MAGs), triacylglycerols (TAGs), free fatty acids (FFAs), and free glycerol can affect particle formation and drug encapsulation.[6][7]

  • Stereoisomers: The presence of the undesired enantiomer (3-Octadecanoyl-2-docosanoyl-sn-glycerol) can impact biological interactions and the self-assembly of lipid structures.

A comprehensive purity assessment, therefore, requires a multi-modal approach, leveraging orthogonal analytical techniques to build a complete profile of the material.

Part 1: Chromatographic Assessment of Chemical Purity

Chromatography is the cornerstone of purity analysis, separating the target molecule from structurally related impurities.[8] For non-chromophoric lipids like diacylglycerols, universal detectors that do not rely on light absorption are essential.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Expertise & Experience: HPLC-CAD is a powerful technique for quantifying non-volatile and semi-volatile compounds, irrespective of their optical properties. The detector generates a signal proportional to the mass of the analyte, making it a reliable method for purity assessment when reference standards for all potential impurities are not available. It is often more sensitive and provides better gradient compatibility than Evaporative Light Scattering Detectors (ELSD).[4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-Octadecanoyl-2-docosanoyl-sn-glycerol sample.

    • Dissolve the sample in 10 mL of a suitable organic solvent mixture, such as Chloroform:Methanol (2:1, v/v), to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 100 µg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating lipids based on hydrophobicity.

    • Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 0.1% Formic Acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 30% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Tube Temperature: Set according to manufacturer guidelines.

    • Gas Pressure: 35 psi

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness: This method is self-validating through the use of a mass-based detector, which minimizes response factor differences between the main component and structurally similar impurities. Running a blank injection (diluent only) is crucial to ensure that no peaks are introduced from the solvent system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Chloroform:Methanol p1->p2 p3 Dilute to Working Concentration p2->p3 p4 Filter (0.22 µm) p3->p4 a1 Inject into HPLC p4->a1 a2 Separation on C18 Column a3 Detection by CAD d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate Area Percent Purity

Caption: HPLC-CAD workflow for purity assessment.

Part 2: Mass Spectrometry for Definitive Identification

While chromatography provides quantitative purity data, it does not confirm the identity of the peaks. Mass spectrometry (MS) is indispensable for structural confirmation and impurity identification.[9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: Coupling HPLC to a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) provides unparalleled analytical power. It allows for the accurate mass measurement of the parent ion, confirming its elemental composition, and the fragmentation pattern (MS/MS) provides definitive structural information.[10] This is crucial for distinguishing between regioisomers, which may co-elute chromatographically.

  • Chromatography: Use the same HPLC method as described for HPLC-CAD to ensure correlation of results.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan MS (m/z 100-1200) and data-dependent MS/MS (ddMS2).

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Energy (for MS/MS): Ramped from 20-40 eV to generate fragment ions.

  • Data Interpretation:

    • Main Peak:

      • Confirm the presence of the correct precursor ion. For 1-Octadecanoyl-2-docosanoyl-sn-glycerol (C43H84O5), the expected [M+NH4]+ adduct is at m/z 698.6657.[3]

      • Analyze the MS/MS spectrum. Characteristic neutral losses of the fatty acid chains (stearic acid and behenic acid) from the glycerol backbone will confirm the identity and position of the acyl chains.

    • Impurity Peaks:

      • Obtain the accurate mass of impurity ions to propose their elemental composition.

      • Use MS/MS fragmentation to identify impurities such as MAGs, TAGs, or regioisomers.

Comparison of Purity Assessment Techniques
FeatureHPLC-CAD / ELSDLC-MS/MS
Primary Use Quantitative PurityStructural Identification & Confirmation
Detection Principle Mass-based (universal)Mass-to-Charge Ratio
Sensitivity Good (ng range)Excellent (pg-fg range)
Identification Power Low (retention time only)High (accurate mass & fragmentation)
Cost & Complexity ModerateHigh
Throughput HighModerate

Part 3: NMR Spectroscopy for Isomeric Purity

NMR spectroscopy provides the most detailed structural information, making it the gold standard for confirming the precise molecular structure and assessing isomeric purity.

Expertise & Experience: ¹H and ¹³C NMR can unambiguously confirm the identity of the compound. More importantly, specific NMR techniques can be employed to determine enantiomeric purity, a critical quality attribute that cannot be assessed by standard HPLC or MS methods.[11]

  • Structural Confirmation (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).

    • Interpretation: The signals in the glyceryl region of the ¹H spectrum are diagnostic. For a 1,2-diacyl-sn-glycerol, the protons on the glycerol backbone will show a distinct splitting pattern compared to the more symmetric 1,3-diacyl isomer, which would result from acyl migration.

  • Enantiomeric Purity (using Chiral Derivatizing Agents):

    • Rationale: To distinguish between the sn-1,2 and sn-2,3 enantiomers, a chiral derivatizing agent is reacted with the free hydroxyl group at the sn-3 position. This creates a pair of diastereomers which will have distinct and quantifiable signals in the NMR spectrum.[12]

    • Protocol:

      • React the sample with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-chiral catalyst.

      • Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.

      • Interpretation: The signals corresponding to the protons (or fluorine atoms) near the new chiral center will be split into two distinct peaks, one for each diastereomer. The relative integration of these peaks provides a direct measure of the enantiomeric excess (e.e.).

Enantiomeric_Purity_Workflow cluster_workflow Enantiomeric Purity Assessment start 1,2-Diacyl-sn-glycerol (Enantiomeric Mixture?) react React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) start->react product Diastereomeric Esters react->product nmr Acquire ¹H or ¹⁹F NMR Spectrum product->nmr analysis Integrate Diastereomeric Signals nmr->analysis result Calculate Enantiomeric Excess (e.e.) analysis->result

Caption: Workflow for enantiomeric purity by NMR.

Summary: A Tripartite Strategy for Purity Validation

A comprehensive assessment of synthetic 1-Octadecanoyl-2-docosanoyl-sn-glycerol purity is not achieved with a single technique. It requires a logical, multi-pronged strategy.

Purity_Strategy center Purity Assessment of Diacylglycerol chem_purity Chemical Purity (>99%?) center->chem_purity struct_id Structural Identity center->struct_id iso_purity Isomeric Purity center->iso_purity hplc HPLC-CAD chem_purity->hplc Quantify lcms LC-MS/MS struct_id->lcms Confirm Mass nmr ¹H / ¹³C NMR struct_id->nmr Confirm Structure iso_purity->nmr Regioisomers chiral_nmr NMR with Chiral Derivatization iso_purity->chiral_nmr Enantiomers

Caption: A logical strategy for purity validation.

By integrating quantitative chromatographic data (HPLC-CAD), definitive structural confirmation (LC-MS/MS), and detailed isomeric analysis (NMR), researchers can establish a high degree of confidence in the quality of their synthetic lipids. This rigorous approach is essential for ensuring the consistency and performance of the final drug product, ultimately contributing to the development of safer and more effective therapies.

References

  • Recent Analytical Methodologies in Lipid Analysis. PMC. [Link]

  • ANALYSIS OF LIPIDS. University of Massachusetts. [Link]

  • Current Analytical Techniques for Food Lipids. UNL Digital Commons. [Link]

  • 1-Octadecanoyl-2-docosanoyl-glycero-3-phospho-(1'-sn-glycerol). PubChem. [Link]

  • Analysis of Lipids via Mass Spectrometry. Sannova. [Link]

  • Analytical Methods in Lipidomics and Their Applications. ACS Publications. [Link]

  • 1-Dodecanoyl-2-octadecanoyl-sn-glycerol. PubChem. [Link]

  • An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. MDPI. [Link]

  • 1-octadecanoyl-2-eicosanoyl-3-docosanoyl-sn-glycerol (C63H122O6). PubChem. [Link]

  • 1-octadecanoyl-2-docosanoyl-sn-glycerol (C43H84O5). PubChem. [Link]

  • An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. ResearchGate. [Link]

  • Optically Active Monoacylglycerols: Synthesis and Assessment of Purity. Wiley Online Library. [Link]

  • Diacylglycerol synthesis by enzymatic glycerolysis: Screening of commercially available lipases. ResearchGate. [Link]

  • Low-temperature chemical synthesis of high-purity diacylglycerols (DAG) from monoacylglycerols (MAG). PubMed. [Link]

  • Impurity profiling of PEGylated myristoyl diglyceride, DMG-PEG 2000, a functional excipient used in mRNA lipid nanoparticle formulations. PubMed. [Link]

  • Glycerolipids: Structure, Synthesis, Function and Analytical Techniques. Lipidots. [Link]

  • Effect of crude glycerol impurities on lipid preparation by Rhodosporidium toruloides yeast 32489. ResearchGate. [Link]

  • 1,2-Dioctanoyl-sn-glycerol. Creative Biolabs. [Link]

  • Glycerosomes: A Novel Vesicular Drug Delivery System. Research Journal of Pharmacy and Technology. [Link]

  • Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Oriental Journal of Chemistry. [Link]

  • Effect of impurities in the crude glycerol polymerization reaction to produce polyglycerol. ResearchGate. [Link]

  • Synthesis and Structure of Glycerolipids. ResearchGate. [Link]

Sources

inter-laboratory comparison of 1-Octadecanoyl-2-docosanoyl-sn-glycerol measurements

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison of 1-Octadecanoyl-2-docosanoyl-sn-glycerol Measurements: A Guide for Researchers

In the landscape of lipidomics, the precise and reproducible quantification of diacylglycerol (DAG) species is paramount for advancing research and development in fields ranging from cell signaling to drug discovery. This guide provides a comprehensive framework for establishing an , a specific DAG implicated in various biological processes. Drawing upon established methodologies for lipid analysis, this document outlines the critical considerations for study design, protocol standardization, and data interpretation to ensure the generation of robust and comparable results across different laboratories.

The Critical Need for Standardized Diacylglycerol Analysis

Diacylglycerols are not merely intermediates in lipid metabolism but also crucial second messengers in cellular signaling pathways. The specific stereoisomeric and regioisomeric forms of DAGs can elicit distinct downstream effects, making their accurate quantification a significant analytical challenge. The inherent complexity of the lipidome, coupled with the potential for variability in sample handling, extraction, and analytical instrumentation, underscores the necessity for rigorous, standardized protocols and inter-laboratory validation. This guide aims to provide a roadmap for researchers to design and participate in studies that enhance the reliability and comparability of 1-Octadecanoyl-2-docosanoyl-sn-glycerol measurements.

Key Methodologies for Diacylglycerol Quantification

A successful inter-laboratory comparison hinges on a thorough understanding of the available analytical techniques. The choice of methodology will significantly impact the results, and therefore, a consistent approach across participating laboratories is ideal. However, comparing the performance of different methods can also be a valuable outcome of the study.

2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as the gold standard for lipid analysis due to its high sensitivity, selectivity, and ability to resolve complex lipid mixtures. For DAG analysis, reverse-phase chromatography is commonly employed to separate different acyl chain compositions, while mass spectrometry provides definitive identification and quantification.

2.2. Gas Chromatography (GC)

Gas chromatography, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a robust technique for the analysis of fatty acids and, with derivatization, diacylglycerols. This method typically involves the hydrolysis of the DAG and derivatization of the resulting fatty acids or the direct derivatization of the intact DAG molecule.

2.3. Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography offers a powerful alternative for the separation of lipid isomers, including regioisomers of DAGs. By utilizing supercritical CO2 as the mobile phase, SFC can achieve high-resolution separations that are often challenging with conventional LC methods.

Designing a Robust Inter-Laboratory Comparison Study

The design of the study is critical for generating meaningful and actionable results. The following sections outline the essential elements of a well-structured inter-laboratory comparison.

3.1. Study Coordination and Protocol Distribution

A central coordinating laboratory should be responsible for the preparation and distribution of all study materials, including the study protocol, reference materials, and quality control samples. The protocol should be meticulously detailed to minimize variations in execution between participating laboratories.

3.2. Reference Material and Sample Preparation

A well-characterized reference material of 1-Octadecanoyl-2-docosanoyl-sn-glycerol is essential for calibrating instruments and assessing the accuracy of measurements. The same batch of reference material should be distributed to all participating laboratories.

Experimental Workflow for Sample Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Receive and Thaw Blinded Samples extract Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extract Standardized Protocol dry Dry Down Extract Under Nitrogen extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms gc GC-FID/MS Analysis reconstitute->gc sfc SFC-MS Analysis reconstitute->sfc integrate Peak Integration & Quantification lcms->integrate gc->integrate sfc->integrate stats Statistical Analysis (Mean, SD, CV) integrate->stats report Submit Results to Coordinating Lab stats->report

Caption: A generalized workflow for the inter-laboratory comparison study.

3.3. Detailed Protocol for Lipid Extraction (Bligh-Dyer Method)

  • Homogenization: Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to induce phase separation.

  • Lipid Extraction: The lower organic phase, containing the lipids, is carefully collected.

  • Washing: The organic phase is washed with a theoretical upper phase (chloroform/methanol/water, 1:1:0.9, v/v/v) to remove non-lipid contaminants.

  • Drying and Storage: The final lipid extract is dried under a stream of nitrogen and stored at -80°C until analysis.

3.4. Instrumental Analysis and Data Acquisition

Each laboratory should follow a standardized protocol for instrument calibration, quality control, and data acquisition. The use of internal standards is highly recommended to correct for variations in sample preparation and instrument response.

3.5. Data Analysis and Reporting

A standardized template for data reporting should be provided to all participants. The reported data should include quantitative results for the target analyte, as well as quality control data. The coordinating laboratory will be responsible for the statistical analysis of the submitted data, including the calculation of mean, standard deviation, and coefficient of variation (CV) for each laboratory and across all laboratories.

Comparative Data Presentation

The results of the inter-laboratory comparison should be presented in a clear and concise manner to facilitate interpretation. A summary table is an effective way to compare the performance of the participating laboratories.

Laboratory IDAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab 01LC-MS/MS10.20.87.8
Lab 02LC-MS/MS9.81.111.2
Lab 03GC-FID11.51.513.0
Lab 04LC-MS/MS10.50.98.6
Lab 05SFC-MS9.50.77.4
Overall 10.3 1.0 9.7

Interpretation of Results and Best Practices

The results of the inter-laboratory comparison should be carefully analyzed to identify sources of variability and to establish best practices for the quantification of 1-Octadecanoyl-2-docosanoyl-sn-glycerol. A high degree of inter-laboratory variation may indicate the need for further protocol optimization and standardization.

Key Recommendations for Improved Reproducibility:

  • Use of a common, well-characterized reference standard.

  • Implementation of a detailed and standardized protocol for sample preparation and analysis.

  • Inclusion of quality control samples in each analytical run.

  • Use of internal standards to correct for analytical variability.

  • Participation in ongoing proficiency testing programs.

By adhering to the principles and protocols outlined in this guide, the scientific community can work towards achieving greater consistency and reliability in the measurement of diacylglycerols, ultimately leading to a deeper understanding of their role in health and disease.

References

  • Al-Hasani, K., & Joannou, D. (2020). A high-throughput method for the extraction and quantification of diacylglycerol and triacylglycerol in vegetable oils. MethodsX, 7, 100894. [Link]

  • Al-Subaie, S., Al-Ghamdi, S., & Abdel-Gawad, H. (2020). Chemo-enzymatic Synthesis of Structured Triacylglycerols Rich in Omega-3 and Omega-6 Fatty Acids. Journal of Oleo Science, 69(10), 1127-1136. [Link]

  • Avanti Polar Lipids. (n.d.). 1,2-dioctadecanoyl-sn-glycerol. Retrieved from [Link]

  • Bowen, C. L., & Evans, C. A. (2020). Inter-laboratory study of a quantitative liquid chromatography-tandem mass spectrometry method for the analysis of fatty acids in human serum and plasma. Journal of Chromatography B, 1152, 122243. [Link]

  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2018). MS-based lipidomics of human plasma: a community-initiated manuscript. Journal of lipid research, 59(4), 595-605. [Link]

  • Firestone, D., & Horwitz, W. (1979). IUPAC gas chromatographic method for determination of fatty acid composition: collaborative study. Journal - Association of Official Analytical Chemists, 62(4), 709-721. [Link]

  • Lísa, M., & Holčapek, M. (2015). High-resolution separation of diacylglycerol isomers using supercritical fluid chromatography–mass spectrometry. Journal of Chromatography A, 1424, 156-161. [Link]

  • Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of lipid research, 51(11), 3299-3305. [Link]

  • Tso, V., & Farber, S. A. (2016). A High-Throughput Assay to Quantify Diglyceride and Triglyceride in a 96-Well Format. Journal of visualized experiments : JoVE, (111), 53965. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Octadecanoyl-2-docosanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-Octadecanoyl-2-docosanoyl-sn-glycerol. As laboratory professionals, our responsibility extends beyond the bench to include the entire lifecycle of a chemical, culminating in its proper disposal. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Core Principle: Waste Characterization

The cornerstone of any chemical disposal procedure is accurate waste characterization. The disposal pathway is entirely dependent on whether the substance is classified as hazardous or non-hazardous.

1-Octadecanoyl-2-docosanoyl-sn-glycerol: A Non-Hazardous Profile

Based on Safety Data Sheets (SDS) for structurally similar acylglycerols and glycerol itself, 1-Octadecanoyl-2-docosanoyl-sn-glycerol is not classified as a hazardous substance according to the Globally Harmonized System (GHS) and is not expected to meet the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA).[1] Safety data for similar compounds shows no evidence of ignitability, corrosivity, reactivity, or significant toxicity, which are the four characteristics of hazardous waste.[1][2]

However, it is the legal responsibility of the waste generator (your institution) to make the final determination .[3] Always consult the specific SDS provided by your chemical supplier. If an SDS is unavailable, or if the substance has been mixed with other chemicals, it must be treated as hazardous until proven otherwise through testing or analysis.[3][4]

Regulatory Framework: Your Responsibilities

In the United States, the disposal of all chemical waste, both hazardous and non-hazardous, is governed by the Resource Conservation and Recovery Act (RCRA) .[5][6][7][8] RCRA establishes a "cradle-to-grave" system, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[6] While non-hazardous waste regulations are less stringent, they are still in place to protect the environment and human health.[2][9][10]

Your institution's Chemical Hygiene Plan, mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), will detail specific procedures that align with RCRA and local regulations.[4][11][12][13]

Standard Disposal Protocol for 1-Octadecanoyl-2-docosanoyl-sn-glycerol

Assuming the compound is pure, uncontaminated, and confirmed as non-hazardous, follow this standard operating procedure.

Step 1: Segregation at the Source

  • Rationale: Preventing the mixing of non-hazardous and hazardous waste is the most critical step in compliant and cost-effective waste management.[14] Mixing a non-hazardous substance with a hazardous one renders the entire mixture hazardous.

  • Procedure: Immediately upon generation, designate the 1-Octadecanoyl-2-docosanoyl-sn-glycerol waste into a dedicated, clearly labeled container. Do not mix it with solvents, acids, bases, or other chemical waste.[14][15]

Step 2: Container Selection and Labeling

  • Rationale: Proper containment prevents accidental release and clearly communicates the contents to all laboratory personnel and waste handlers.

  • Procedure:

    • Select a container that is in good condition, free of contamination, and has a secure, leak-proof lid. A clean, sealable plastic bag or a wide-mouth plastic jar is suitable for this solid compound.[16]

    • Label the container clearly. The label must include:

      • The full chemical name: "1-Octadecanoyl-2-docosanoyl-sn-glycerol"

      • The words "Non-Hazardous Waste"

      • Date of accumulation

    • Do not use chemical abbreviations or formulas.

Step 3: Accumulation and Storage

  • Rationale: Storing waste in a designated area prevents clutter in the workspace and reduces the risk of spills or accidental mixing.

  • Procedure: Store the labeled waste container in a designated satellite accumulation area or a central waste storage area specified in your lab's Chemical Hygiene Plan.[17] This area should be away from high-traffic zones.

Step 4: Final Disposal

  • Rationale: Non-hazardous solid waste can often be disposed of through conventional means, but this must be done in accordance with institutional and local regulations.

  • Procedure:

    • For Small Quantities (grams): In many institutions, small quantities of known non-hazardous chemical solids can be securely bagged, placed in a secondary container like a cardboard box, and disposed of in the regular municipal solid waste stream.[3] You must confirm this is an approved practice with your institution's Environmental Health & Safety (EH&S) department.

    • For Large Quantities (kilograms): For bulk amounts, contact your EH&S department. They will arrange for disposal via a licensed waste disposal contractor or provide specific instructions for landfill disposal.[3][18] Do not dispose of large quantities in the regular trash without explicit approval.

Personal Protective Equipment (PPE)

Even when handling non-hazardous materials, adherence to standard laboratory safety protocols is essential.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[19]Protects against accidental dust or particle entry into the eyes.
Hand Protection Standard nitrile or latex laboratory gloves.Prevents direct skin contact. Although not a skin irritant, it is good practice to avoid contact with any chemical.[19][20]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.

Spill Management

Accidents can happen. If 1-Octadecanoyl-2-docosanoyl-sn-glycerol is spilled, follow these steps.

  • Rationale: A structured spill response ensures rapid, safe, and effective cleanup, preventing wider contamination and potential slip hazards.

  • Procedure:

    • Alert Personnel: Notify others in the immediate area of the spill.

    • Secure the Area: Restrict access to the spill area.

    • Don PPE: Wear the appropriate PPE as described in Section 4.

    • Contain and Clean: Since this is a solid, gently sweep the material into a dustpan or onto a piece of cardboard.[21] Avoid creating dust. Use a damp paper towel for any remaining fine powder.

    • Package Waste: Place all contaminated materials (swept-up chemical, used paper towels, etc.) into a sealed bag or container.

    • Label and Dispose: Label the container as "Spill Debris: Non-Hazardous 1-Octadecanoyl-2-docosanoyl-sn-glycerol" and dispose of it according to the procedures in Section 3.

    • Decontaminate: Wipe the spill surface with soap and water.

A Note on Waste Minimization

As scientists, we are also stewards of our resources. The most effective disposal method is to prevent waste generation in the first place.[15] Consider these "green chemistry" principles:

  • Source Reduction: Purchase only the quantity of chemical needed for your experiments.[17]

  • Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[17]

  • Sharing: Check if surplus, unopened chemicals can be used by other labs within your institution.[17]

Disposal Summary

ParameterGuideline
Hazard Classification Presumed Non-Hazardous; generator must verify with SDS.
Governing Regulation RCRA (40 CFR Parts 239-259 for non-hazardous waste).[9]
Primary Disposal Method Institutional municipal solid waste (for small quantities, with EH&S approval) or licensed waste contractor.[3]
Required PPE Safety glasses, gloves, lab coat.
Spill Cleanup Mechanical sweep-up; package and dispose of as non-hazardous waste.

Disposal Decision Workflow

G cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Containment cluster_2 Phase 3: Disposal Pathway start Waste Generated: 1-Octadecanoyl-2-docosanoyl-sn-glycerol sds Consult Supplier SDS and Institutional CHP start->sds is_mixed Is the waste mixed with other chemicals? sds->is_mixed is_hazardous Is it listed or characteristic hazardous waste? is_mixed->is_hazardous No hazardous_protocol Follow Hazardous Waste Protocol (Contact EH&S) is_mixed->hazardous_protocol Yes container Select clean, compatible, sealable container is_hazardous->container No is_hazardous->hazardous_protocol Yes labeling Label with full chemical name, 'Non-Hazardous Waste', and date container->labeling quantity Small Quantity (e.g., < 1 kg)? labeling->quantity ehs_approval Confirm with EH&S for Municipal Waste Disposal quantity->ehs_approval Yes contractor Arrange pickup via EH&S and licensed waste contractor quantity->contractor No municipal_waste Dispose in approved solid waste stream ehs_approval->municipal_waste

Caption: Decision workflow for the disposal of 1-Octadecanoyl-2-docosanoyl-sn-glycerol.

References

  • Republic Services. (2025, October 23).
  • National Center for Biotechnology Information.
  • HazChem Environmental.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Cornell Law School.
  • Daniels Health. (2025, May 21).
  • Wikipedia.
  • Environmental Marketing. (2025, August 4).
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environmental Protection Agency. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA.
  • National Center for Biotechnology Information.
  • National Science Teaching Association. (2024, August 16).
  • How To Dispose Non-Hazardous Waste. (2020, June 30).
  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.
  • Occupational Safety and Health Administration.
  • Sigma-Aldrich. (2014, April 4).
  • Occupational Safety and Health Administration. 1910.
  • PubChem. 1-Octadecanoyl-2-docosanoyl-glycero-3-phospho-(1'-sn-glycerol).
  • Cayman Chemical. (2024, October 15).
  • Bachem. (2014, October 29).
  • SAFETY D
  • Cayman Chemical. (2023, January 5).
  • U.S. Environmental Protection Agency. (2025, December 19).
  • VLS Environmental Services. Hazardous vs. Non-Hazardous Waste.
  • Actylis Lab Solutions. (2024, September 12).
  • Glycerol - Safety D
  • (2010, January 7).
  • MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply.

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.